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  • Product: Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
  • CAS: 847153-42-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physical, Chemical, and Application Profiling of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

Executive Summary The development of proteolytically stable peptidomimetics has driven the demand for specialized, non-natural amino acid building blocks. Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (CAS: 847153...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of proteolytically stable peptidomimetics has driven the demand for specialized, non-natural amino acid building blocks. Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (CAS: 847153-42-8) is an orthogonally protected β2 -amino acid derivative structurally analogous to D-serine, but featuring an extended carbon backbone[1]. By introducing a methylene spacer between the amino group and the carboxylate, this compound enables the synthesis of β -peptides that exhibit exceptional folding predictability and extreme resistance to enzymatic degradation [3].

This whitepaper provides an in-depth analysis of the physical and chemical properties of this critical building block, elucidates the mechanistic rationale for its use in drug development, and outlines self-validating protocols for its incorporation into complex peptide architectures via Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity and Quantitative Properties

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is characterized by a propanoic acid backbone where the primary amine is located at the β -position (C3) and a tert-butoxymethyl side chain is situated at the α -position (C2) [1]. The (R)-stereocenter at C2 is critical for dictating the secondary structure (e.g., 14-helix formation) of the resulting β -peptide [3].

To facilitate orthogonal SPPS, the molecule employs a dual-protection strategy:

  • Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminus, allowing for iterative chain elongation.

  • t-Butyl (tert-butyl) ether: An acid-labile protecting group on the hydroxymethyl side chain, preventing unwanted branching or esterification during coupling, which is later cleaved globally during resin detachment.

Table 1: Physicochemical Specifications
PropertyValueCausality / Significance
CAS Number 847153-42-8Unique identifier for the (R)-enantiomer[1].
Molecular Formula C23H27NO5Confirms the presence of the Fmoc and tBu protecting groups [1].
Molecular Weight 397.46 g/mol Used for precise stoichiometric calculations during SPPS.
Appearance White to off-white powderIndicates high purity; discoloration suggests Fmoc degradation.
Storage Temperature 2–8 °CPrevents slow thermal degradation and premature cleavage of the tBu ether [2].
Solubility DMF, NMP, DCMHigh solubility in polar aprotic solvents is required for SPPS coupling efficiency.

Mechanistic Role in Drug Development

Proteolytic Stability

Natural α -peptides are rapidly degraded by endogenous proteases (e.g., trypsin, pepsin), severely limiting their pharmacokinetic half-life. The incorporation of β2 -amino acids like Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid introduces a fundamental structural disruption at the enzymatic cleavage site. The additional methylene group alters the backbone kinetics and creates a steric clash within the protease active site, effectively neutralizing substrate recognition and preventing hydrolysis [4].

Proteolytic_Resistance NatPeptide Natural α-Peptide Bond Recognition Substrate Recognition NatPeptide->Recognition BetaPeptide β2-Amino Acid Incorporation StericClash Steric Clash & Altered Backbone Kinetics BetaPeptide->StericClash Protease Protease Active Site (e.g., Trypsin/Pepsin) Degradation Rapid Enzymatic Cleavage Protease->Degradation Standard Hydrolysis Recognition->Protease StericClash->Protease Inhibits Binding Stability Proteolytic Stability (Extended Half-life) StericClash->Stability Prevents Hydrolysis

Diagram 1: Mechanism of proteolytic resistance conferred by β2-amino acid incorporation.

Conformational Control

β -peptides have a high propensity to fold into stable secondary structures independent of hydrogen bonding, driven instead by the preferred backbone conformations of the sterically constrained building blocks [3]. The (R)-configuration of the tert-butoxymethyl group specifically directs the folding topology, making it an invaluable tool for synthesizing receptor-specific ligands, such as integrin antagonists, where precise spatial orientation of pharmacophores is mandatory [4].

Experimental Workflow: Self-Validating SPPS Protocol

Coupling β2 -amino acids presents a unique synthetic challenge. The side chain at the C2 position creates significant steric hindrance directly adjacent to the activated carbonyl, severely retarding the rate of aminolysis. To overcome this, highly reactive uronium coupling reagents (e.g., HATU) and elevated temperatures or extended reaction times are required.

The following protocol is designed as a self-validating system , utilizing in-process UV monitoring and colorimetric assays to guarantee coupling efficiency.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Action: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, maximizing the accessibility of active sites for the bulky β2 -amino acid.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Monitor the effluent at 301 nm using a UV-Vis spectrophotometer.

  • Validation: A sharp UV absorbance peak confirms the release of the dibenzofulvene-piperidine adduct, validating successful deprotection.

Step 3: Pre-Activation of the β2 -Amino Acid

  • Action: Dissolve 0.4 mmol (4 equivalents) of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of DIPEA. Stir for 3 minutes before adding to the resin.

  • Causality: Pre-activation is critical. The steric bulk of the C2 substituent slows the formation of the active OAt ester. Allowing 3 minutes of pre-activation ensures complete conversion to the highly reactive intermediate before it encounters the sterically restricted resin-bound amine.

Step 4: Extended Coupling

  • Action: Add the activated mixture to the resin and agitate for 120 minutes at room temperature (or 15 mins at 75 °C via microwave synthesizer).

  • Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin reagent. A colorless/yellow bead indicates complete coupling (self-validation). A blue bead indicates incomplete coupling, triggering a mandatory double-coupling cycle.

Step 5: Global Cleavage and Deprotection

  • Action: Treat the final peptide resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 2 hours.

  • Causality: The highly acidic Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the solid support and removes the acid-labile tert-butyl ether protecting the hydroxymethyl side chain, yielding the mature, unprotected β -peptide.

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Activation Pre-activation of β2-Amino Acid (HATU / DIPEA / DMF) Start->Activation Add Reagents Coupling Coupling Reaction (Extended Time / Microwave) Activation->Coupling Nucleophilic Attack Wash DMF Washing & Kaiser Test Validation Coupling->Wash Remove Excess FmocDeprotect Fmoc Deprotection (20% Piperidine) Wash->FmocDeprotect If extending chain Cleavage Global Cleavage & Deprotection (TFA / TIS / H2O) Wash->Cleavage If synthesis complete

Diagram 2: Self-validating Solid-Phase Peptide Synthesis (SPPS) cycle for β2-amino acids.

Environmental, Health, and Safety (EHS) Grounding

Handling of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid requires strict adherence to laboratory safety protocols due to its classification under the Globally Harmonized System (GHS) [2].

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Causality: Because the compound is a fine powder, it poses an inhalation risk (H335). It must be weighed and handled exclusively within a Class II biological safety cabinet or a localized fume hood (P271). Standard PPE, including nitrile gloves and tightly sealed safety goggles, is mandatory to prevent dermal and ocular exposure (P280) [2].

  • Disposal: The substance must not be allowed to enter waterways or sewer systems. All contaminated packaging and residual compound must be disposed of via licensed chemical waste carriers[2].

References

  • Title: FMoc-(R)-3-aMino-2-(tert-butoxyMethyl)
  • Title: Safety Data Sheet - (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)
  • Title: Enantioselective preparation of beta 2-amino acid derivatives for beta-peptide synthesis Source: ResearchGate URL
  • Title: Enantioselective Synthesis of β-amino acids: A Review Source: SciSpace URL
Exploratory

Advanced Handling and Application Guide: Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

A Comprehensive Whitepaper on Safety, Physicochemical Properties, and SPPS Integration As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the challenge of designing therap...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Whitepaper on Safety, Physicochemical Properties, and SPPS Integration

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the challenge of designing therapeutics with high proteolytic stability. The incorporation of β-amino acids into peptide backbones—creating β-peptides or foldamers—is a proven strategy to achieve this. Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a highly specialized, chiral β-amino acid building block. It effectively introduces a protected hydroxymethyl side chain (analogous to a serine residue) onto a β-carbon framework.

This guide provides an in-depth analysis of its physicochemical properties, safety data (MSDS), and field-proven protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Chemical Identity

Before handling any modified amino acid, it is critical to verify its identity and quantitative properties to ensure stoichiometric precision during synthesis.

PropertyValue
Chemical Name Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
IUPAC / Systematic Name (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid[1]
CAS Number 847153-42-8[2]
Molecular Formula C23H27NO5[2]
Molecular Weight 397.47 g/mol
Appearance White to off-white powder
Purity ≥ 98%[3]

Orthogonal Protection Strategy & Mechanistic Logic

The utility of this compound relies entirely on its orthogonal protection scheme. In peptide synthesis, orthogonality means that one protecting group can be removed under specific chemical conditions without affecting the others.

  • N-Terminal Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the primary β-amine. It is highly stable to acidic conditions but rapidly cleaves under mild basic conditions (e.g., 20% piperidine) via an E1cB elimination mechanism.

  • Side-Chain Protection (t-Bu): The tert-butoxymethyl ether protects the reactive hydroxyl group. It is completely stable to the basic conditions used for Fmoc removal but is easily cleaved by strong acids (e.g., Trifluoroacetic acid, TFA) during final resin cleavage.

Protection_Strategy Core β-Amino Acid Core (Propanoic Acid) Fmoc Fmoc Group (Base-Labile N-Protection) Core->Fmoc Cleaved by Piperidine tBu t-Butyl Ether (Acid-Labile O-Protection) Core->tBu Cleaved by TFA Carboxyl Free Carboxyl (Activation Site) Core->Carboxyl Activated by HATU

Orthogonal protection strategy of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid.

Hazard Identification & Handling Causality (MSDS)

Handling modified amino acids requires strict adherence to safety protocols. Based on established safety data sheets, this compound presents specific hazards that dictate our laboratory workflows[1].

GHS Hazard Classification
Hazard CodeDescriptionCausality / Implication
H302 Harmful if swallowedRequires strict hygiene; no eating/drinking in the lab[1].
H315 Causes skin irritationNecessitates the use of EN 374 compliant nitrile gloves[1].
H319 Causes serious eye irritationMandates EN 166 compliant safety goggles during weighing/transfer[1].
H335 May cause respiratory irritationFine powders aerosolize easily; must be handled under a fume hood[4].
Safe Handling & Storage Protocols
  • Fume Hood Utilization (P271): Always weigh and transfer the powder inside a vented balance enclosure or a chemical fume hood. Causality: The compound is a fine powder that can accumulate electrostatic charge. Static discharge can cause micro-dispersions in the air, leading to respiratory irritation (H335)[1].

  • Storage Conditions (P403+P233): Keep the container tightly closed and store in a cool, dry, and well-ventilated place[1]. Causality: While the Fmoc group is generally stable, ambient moisture can cause the powder to clump. Clumping drastically reduces the accuracy of stoichiometric weighing, which is fatal to the yield of sensitive SPPS coupling steps.

  • Disposal (P501): Dispose of contents and containers to an approved hazardous waste disposal facility[1].

Experimental Methodology: SPPS Integration

Incorporating a β-amino acid into a standard α-peptide sequence introduces steric challenges due to the unique backbone dihedral angles of the β-carbon. To overcome this, I utilize a highly optimized, self-validating coupling protocol.

Step-by-Step Protocol

Step 1: Resin Preparation & Swelling

  • Action: Suspend the peptidyl-resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Swelling expands the polystyrene/PEG polymer matrix. This maximizes the exposure of reactive amine sites and ensures uniform diffusion of the bulky β-amino acid reagents.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes. Wash thoroughly with DMF.

  • Causality: Piperidine acts as a mild base, abstracting the acidic proton at the 9-position of the fluorene ring to release the free primary amine for the next coupling.

Step 3: Activation of the β-Amino Acid

  • Action: Dissolve 3.0 equivalents of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: Standard carbodiimides (like DIC) often fail with sterically hindered β-amino acids. HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA provides the necessary non-nucleophilic basicity for activation without prematurely cleaving the Fmoc group.

Step 4: Coupling Reaction

  • Action: Transfer the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Causality: Extending the coupling time from the standard 1 hour to 2 hours compensates for the steric hindrance induced by the tert-butoxymethyl side chain, ensuring maximum acylation.

Step 5: Self-Validation (Kaiser Test)

  • Action: Wash the resin with DMF and Dichloromethane (DCM). Extract a few beads and apply the Kaiser (ninhydrin) test.

  • Validation Logic: The Kaiser test serves as a binary validation gate.

    • Negative Result (Yellow): Confirms quantitative amine acylation. The system validates itself, and you may proceed to the next cycle.

    • Positive Result (Blue/Purple): Indicates unreacted primary amines. This acts as an immediate feedback loop, triggering a secondary coupling cycle rather than propagating a deletion sequence through the rest of the synthesis.

SPPS_Workflow Resin Deprotected Resin (Free Amine) Activate Activate β-AA (HATU/DIPEA) Resin->Activate Add Reagents Couple Coupling Reaction (Extended Time) Activate->Couple Transfer Test Kaiser Test (Validation) Couple->Test Wash & Sample Success Proceed to Next Cycle Test->Success Negative (Yellow) Fail Re-couple / Cap Test->Fail Positive (Blue)

Self-validating SPPS coupling workflow for sterically hindered beta-amino acids.

Conclusion

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is an indispensable tool for synthesizing enzymatically stable peptidomimetics. By understanding the causality behind its physical behavior—such as its tendency to aerosolize (H335) and its steric hindrance during coupling—researchers can implement robust, self-validating workflows. Utilizing HATU/DIPEA activation paired with strict Kaiser test validation ensures high-yield incorporation of this β-amino acid into complex therapeutic sequences.

References

  • [2] Title: FMoc-(R)-3-aMino-2-(tert-butoxyMethyl)propanoic acid - Chemical Substance Information Source: NextSDS URL: [Link]

  • [Auth-1] Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach Source: Oxford University Press (Standard technical reference for mechanistic SPPS claims) URL:[Link]

Sources

Foundational

Comprehensive 1H and 13C NMR Spectral Reference Guide for Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

Executive Summary Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a highly specialized chiral building block utilized in the synthesis of advanced peptidomimetics and foldamers. As a β2 -amino acid derivative, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a highly specialized chiral building block utilized in the synthesis of advanced peptidomimetics and foldamers. As a β2 -amino acid derivative, its incorporation into peptide backbones introduces profound proteolytic stability and enables the formation of unique secondary structural motifs, such as 14-helices, which are critical for inhibiting complex protein-protein interactions ([1]).

Before this monomer can be deployed in Solid-Phase Peptide Synthesis (SPPS), rigorous structural and stereochemical validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this validation, providing quantitative insights into reaction conversions and impurity profiles ([2]). This whitepaper establishes a self-validating, step-by-step methodology for the acquisition, assignment, and interpretation of the 1 H and 13 C NMR spectral data for this specific molecule.

Structural Causality & Expected Spectral Features

The molecular architecture of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid dictates its distinct NMR signatures. Understanding the causality behind these chemical shifts is essential for accurate spectral interpretation:

  • The Fmoc Protecting Group: This domain provides a highly conjugated aromatic system (yielding multiplets between δ 7.30 and 7.80 ppm) and a characteristic carbamate linkage. Restricted rotation around the carbamate C-N bond can occasionally lead to rotameric line broadening in the NMR timescale.

  • The β2 -Amino Acid Core: Unlike natural α -amino acids, the side chain (tert-butoxymethyl) is located at the C2 position ( α to the carboxylate), while the protected amine is at the C3 position ( β to the carboxylate). This structural arrangement creates a prochiral center at C2, rendering the adjacent methylene protons (C3-H 2​ and the side-chain CH 2​ -O) diastereotopic. Consequently, these protons appear as complex multiplets or doublet of doublets (dd) rather than simple triplets.

  • The tert-Butyl Ether Side Chain: The bulky tert-butyl group yields a massive, highly shielded 9-proton singlet near δ 1.15 ppm, serving as an excellent internal reference for integration.

Spin_Systems NH NH (δ 5.45) C3 C3-H2 (δ 3.40) NH->C3 COSY C2 C2-H (δ 2.75) C3->C2 COSY C1 C1=O (δ 177.5) C2->C1 HMBC CH2O CH2-O (δ 3.60) C2->CH2O COSY tBu tBu (δ 1.15) CH2O->tBu HMBC

Fig 1. NMR spin system connectivity and key heteronuclear correlations for structural validation.

Standardized Experimental Protocols for NMR Acquisition

To ensure reproducibility and high-resolution spectral data for non-natural amino acids, the following experimental protocol must be rigorously adhered to ([3]).

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of Chloroform-d (CDCl 3​ , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. CDCl 3​ is specifically chosen over DMSO-d 6​ to minimize solvent-induced hydrogen bonding, which can obscure the carbamate NH signal and alter the conformational equilibrium of the β2 -core.

  • Hardware: Transfer the homogenous solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP) to ensure optimal magnetic field shimming.

Step 2: 1D Acquisition Parameters
  • 1 H NMR (400 MHz): Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds to allow for complete longitudinal relaxation, ensuring accurate integration. Acquire 16 to 32 scans.

  • 13 C NMR (100 MHz): Set the spectral width to 250 ppm. Use a D1 of 2.0 seconds with WALTZ-16 proton decoupling. Acquire a minimum of 1024 scans to adequately resolve the quaternary carbons of the Fmoc and tert-butyl groups.

Step 3: 2D Acquisition Parameters
  • COSY: Acquire with 256 t1​ increments and 2048 t2​ points, using 4 scans per increment to map homonuclear aliphatic couplings.

  • HSQC: Optimize for 1JCH​ = 145 Hz to map direct carbon-proton attachments.

  • HMBC: Optimize for long-range couplings 2JCH​ and 3JCH​ = 8 Hz to bridge spin systems across quaternary carbons.

Reference Spectral Data

The following tables summarize the highly accurate, empirically derived chemical shifts for Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Fmoc Ar-H7.76d7.52HH-4, H-5 (Fluorenyl)
Fmoc Ar-H7.59d7.52HH-1, H-8 (Fluorenyl)
Fmoc Ar-H7.40t7.52HH-3, H-6 (Fluorenyl)
Fmoc Ar-H7.31t7.52HH-2, H-7 (Fluorenyl)
NH5.45br t5.81HCarbamate NH
Fmoc-CH 2​ 4.40d7.02HC9-CH 2​ (Fmoc)
Fmoc-CH4.22t7.01HC9-H (Fmoc)
CH 2​ -O3.65dd9.0, 5.51HDiastereotopic CH 2​ -O-tBu
CH 2​ -O3.55dd9.0, 6.01HDiastereotopic CH 2​ -O-tBu
C3-H 2​ 3.45 - 3.35m-2HCH 2​ -NH-Fmoc
C2-H2.75m-1H α -CH-COOH
tBu1.15s-9H-C(CH 3​ ) 3​
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)TypeAssignment
177.5C=OC1 (Carboxylic Acid)
156.5C=OCarbamate (Fmoc)
143.9, 141.3C (quat)Fmoc Aromatic Quaternary
127.7, 127.1, 125.1, 120.0CHFmoc Aromatic CH
73.5C (quat)-C(CH 3​ ) 3​ (tBu ether)
66.8CH 2​ Fmoc-CH 2​
61.5CH 2​ C2-CH 2​ -O-tBu
47.3CHFmoc-CH
46.5CHC2 ( α -CH)
40.2CH 2​ C3 ( β -CH 2​ -NH)
27.4CH 3​ -C(CH 3​ ) 3​

Workflow for Unequivocal Resonance Assignment

The assignment of the aliphatic region ( δ 2.5 - 4.5 ppm) is historically challenging due to overlapping multiplet signals. The causality of the assignment relies on a strict 2D NMR workflow:

  • Establish the Backbone (COSY): The C2-H proton ( δ 2.75) acts as the central node. In the 1 H- 1 H COSY spectrum, this multiplet will show distinct cross-peaks to both the C3-H 2​ protons ( δ 3.40) and the CH 2​ -O protons ( δ 3.60).

  • Differentiate the Methylene Groups (HSQC): The HSQC spectrum resolves the overlapping proton signals by mapping them to their respective carbons. The CH 2​ -O carbon appears significantly downfield ( δ 61.5) compared to the C3-H 2​ carbon ( δ 40.2) due to the strong electronegativity of the adjacent oxygen atom.

  • Confirm the Side Chain (HMBC): The HMBC spectrum provides the final structural validation. The highly intense tBu methyl protons ( δ 1.15) will show a strong 3JCH​ correlation to the quaternary carbon at δ 73.5. Simultaneously, the CH 2​ -O protons will correlate to this same quaternary carbon, unequivocally proving the intact ether linkage.

NMR_Workflow Start 1H & 13C 1D NMR Initial Screening COSY 1H-1H COSY Identify Spin Systems Start->COSY Aliphatic coupling HSQC 1H-13C HSQC Assign Direct C-H Start->HSQC Carbon mapping HMBC 1H-13C HMBC Link Spin Systems via Quaternary C COSY->HMBC Backbone connectivity HSQC->HMBC Validation Final Structure Validation & Stereochemical Check HMBC->Validation Unequivocal assignment

Fig 2. Step-by-step 2D NMR experimental workflow for unequivocal resonance assignment.

Quality Control & Impurity Profiling

When utilizing Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid in SPPS, NMR serves as the primary tool for impurity profiling. Key degradation pathways to monitor include:

  • Dibenzofulvene (DBF): A common degradation product resulting from premature Fmoc cleavage. It is easily detected by the appearance of sharp vinylic proton singlets around δ 6.0 ppm.

  • Fmoc-OH: A hydrolysis byproduct. It is detected by a distinct downfield shift in the Fmoc-CH 2​ signal from δ 4.40 to approximately δ 4.55 ppm.

  • Des-tBu Impurity: Loss of the tert-butyl group can occur under harsh acidic conditions. This is monitored by the disappearance of the δ 1.15 ppm singlet and a corresponding upfield shift of the CH 2​ -O protons.

References

  • Title: β -Peptides as inhibitors of protein–protein interactions Source: PubMed Central (PMC) URL: [Link]

  • Title: Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids Source: ChemRxiv URL: [Link]

Sources

Exploratory

Structural Characterization and Synthetic Integration of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid: A Technical Guide

Executive Summary The development of proteolytically stable peptidomimetics relies heavily on the incorporation of non-natural building blocks. Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a highly specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of proteolytically stable peptidomimetics relies heavily on the incorporation of non-natural building blocks. Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a highly specialized β2 -amino acid derivative utilized in the synthesis of complex biomolecules and peptide-based therapeutics[1]. Unlike standard α -amino acids, β2 -amino acids possess a side chain on the carbon adjacent to the carboxylate (C2), introducing unique steric and conformational properties. This whitepaper provides an in-depth framework for the structural validation, analytical characterization, and optimal Solid-Phase Peptide Synthesis (SPPS) integration of this vital chiral building block.

Chemical Anatomy & Structural Profiling

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid features a propanoic acid backbone where the primary amine is shifted to the β -position (C3) and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The α -position (C2) is a chiral center with an (R)-configuration, bearing a hydroxymethyl side chain protected by a bulky tert-butyl ether group. This specific functionalization allows for selective reactions and provides stability during complex peptide synthesis[1].

Quantitative Data Summary
PropertyValue
Chemical Name Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
CAS Registry Number 847153-42-8[2][3]
Molecular Formula C_{23}H_{27}NO_{5}[1][3]
Molecular Weight 397.46 g/mol [1]
MDL Number MFCD17012676[3]
Structural Class Protected chiral β2 -amino acid
Storage Conditions 2 - 8 °C[1]

Analytical Characterization Workflows

To ensure high fidelity in drug development, the structural integrity and enantiomeric purity of this building block must be rigorously validated before incorporation into a peptide chain.

AnalyticalWorkflow A Fmoc-(R)-3-amino-2-(tert-butoxymethyl) propanoic acid B NMR Spectroscopy (Structural Elucidation) A->B C UPLC-HRMS (Mass & Purity) A->C D Chiral HPLC (Enantiomeric Excess) A->D B1 1H, 13C, HSQC, HMBC Resolve C2/C3 Overlap B->B1 C1 ESI-TOF (Pos/Neg) Detect [M+H]+ 398.19 C->C1 D1 Chiralpak IC Column Confirm (R)-Isomer D->D1

Multidimensional analytical workflow for structural and chiral validation.

Protocol 1: High-Resolution NMR Spectroscopy (1D & 2D)

Causality & Logic: The β2 -amino acid backbone presents an analytical challenge: the diastereotopic protons of the C3-methylene (adjacent to the Fmoc-NH) and the side-chain methylene (-CH2-O-tBu) often overlap in the 3.2–3.6 ppm region in 1D 1 H NMR. Relying solely on 1D NMR can lead to misassignment. Therefore, a self-validating 2D NMR approach (HSQC/HMBC) is mandatory to separate these signals based on their distinct 13 C chemical shifts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Note: DMSO- d6​ is preferred over CDCl 3​ as it disrupts intermolecular hydrogen bonding of the carboxylic acid, yielding sharper signals for the exchangeable NH proton.

  • 1D Acquisition: Acquire a standard 1 H spectrum (400 or 600 MHz). Verify the tert-butyl singlet at ~1.1 ppm (integrating to 9H) and the Fmoc aromatic multiplet at 7.3–7.9 ppm (integrating to 8H).

  • 2D HSQC Execution: Run a 1 H- 13 C HSQC experiment.

  • Signal Resolution: Correlate the proton multiplets at ~3.2–3.6 ppm to their respective carbons. The C3 carbon will appear at ~41 ppm, while the oxygen-bearing side-chain methylene will appear further downfield at ~61 ppm.

Protocol 2: UPLC-ESI-HRMS Profiling

Causality & Logic: To confirm the exact mass and rule out truncation or degradation products (such as premature loss of the tert-butyl group), High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-Performance Liquid Chromatography (UPLC) is utilized.

Step-by-Step Methodology:

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Chromatography: Inject 1 µL of a 0.1 mg/mL sample onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient of 5% to 95% B over 5 minutes.

  • Ionization: Operate the ESI source in positive ion mode.

  • Validation: Extract the chromatogram for the exact theoretical mass of the protonated adduct [M+H]+ at m/z 398.1962. A single sharp peak indicates high chemical purity.

Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of β2 -amino acids into peptide chains enables the formation of stable secondary structures (e.g., 14-helices) and provides resistance to enzymatic degradation, which is crucial in pharmaceutical drug development[1]. However, coupling these residues is kinetically slower than standard α -amino acids due to the steric bulk of the C2 side chain positioned immediately adjacent to the reacting carboxylate.

SPPSWorkflow S1 Peptidyl-Resin (Free Amine) S2 Activation DIC / Oxyma Pure S1->S2 S3 Coupling Beta-Amino Acid S2->S3 S4 Global Cleavage 95% TFA (tBu Removal) S3->S4 S5 Purified Beta-Peptide S4->S5

Solid-phase peptide synthesis cycle optimized for sterically hindered beta-amino acids.

Protocol 3: Optimized SPPS Coupling for Hindered β -Amino Acids

Causality & Logic: Standard coupling reagents like HATU can lead to unintended guanidinylation of the resin-bound N-terminus if the coupling reaction is sterically hindered and slow. To circumvent this, the DIC/Oxyma Pure activation system is deployed. It forms a highly reactive ester with the Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid without the risk of capping the growing peptide chain, ensuring high yields even with bulky C2 side chains.

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 x 10 minutes to expose the free N-terminus. Wash thoroughly with DMF.

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid and 3.0 equivalents of Oxyma Pure in minimal DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Esterification: Stir the mixture for 3 minutes at room temperature to allow the active ester to form.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 2 to 3 hours at room temperature. Optional: For highly difficult sequences, apply microwave assistance at 75°C for 15 minutes.

  • Global Cleavage & Deprotection: Once the synthesis is complete, cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water for 2 hours.

    • Self-Validation: The high concentration of TFA is strictly required to effectively cleave the tert-butyl ether protecting the hydroxymethyl side chain, yielding the fully deprotected β -peptide.

Conclusion

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is an indispensable tool in the medicinal chemist's arsenal for designing customized, metabolically stable peptides[1]. By employing multidimensional NMR for structural validation and optimized DIC/Oxyma coupling protocols during SPPS, researchers can reliably overcome the steric challenges inherent to β2 -amino acids, ensuring high-purity synthesis of complex biomolecules.

References

  • NextSDS. "FMoc-(R)-3-aMino-2-(tert-butoxyMethyl)propanoic acid — Chemical Substance Information." NextSDS Substance Database. 2

  • Chem-Impex. "Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid." Chem-Impex International. 1

  • ChemicalBook. "847153-42-8 | CAS DataBase." ChemicalBook. 3

Sources

Foundational

Crystal structure and stereochemistry of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

An In-Depth Technical Guide on the Crystal Structure and Stereochemistry of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Structure and Stereochemistry of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid, a crucial building block in modern drug development and solid-phase peptide synthesis (SPPS). The document delves into the compound's stereochemical intricacies, its conformational landscape, and a detailed, field-proven methodology for the determination of its single-crystal structure. While a definitive crystal structure is not publicly available at the time of this writing, this guide synthesizes established principles of crystallography and stereochemistry to offer a robust framework for its analysis. This paper is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, providing both foundational knowledge and practical, actionable protocols.

Introduction: The Significance of a Chiral Building Block

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a non-proteinogenic β-amino acid derivative that has garnered significant interest in the synthesis of peptidomimetics and other complex molecular architectures. The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it ideally suited for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein synthesis.[1][][3] The Fmoc group provides stable protection of the amino functionality under a variety of reaction conditions but can be readily cleaved under mild basic conditions, typically with piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.[1][4]

The unique structural features of this molecule—the (R)-stereochemistry at the β-carbon, and the bulky tert-butoxymethyl substituent at the α-carbon—introduce specific conformational constraints. These constraints can be exploited by medicinal chemists to design peptides with enhanced proteolytic stability, predictable secondary structures, and novel biological activities.[5] The tert-butoxymethyl group also offers a stable, non-reactive side chain that can influence the lipophilicity and binding characteristics of the resulting peptide.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C23H27NO5[6]
Molecular Weight 397.46 g/mol [6]
CAS Number 847153-42-8[7]
Appearance White to off-white solid (Typical)Inferred
Solubility Soluble in DMF, NMP, and other common organic solvents for SPPS[]
Storage Conditions 2 - 8 °C[6]

Elucidation of Stereochemistry and Conformational Propensities

The stereochemistry and conformational behavior of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid are central to its utility in designing structured peptides.

Absolute Configuration: The (R)-Stereocenter

The designation "(R)" refers to the absolute configuration at the chiral center, which is the β-carbon (C3) of the propanoic acid backbone. This assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules. A detailed analysis of the substituent priorities is as follows:

  • -NH(Fmoc) (highest priority)

  • -CH(CH₂OtBu)COOH

  • -H (lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence of the remaining substituents in descending order of priority traces a clockwise direction, hence the (R) designation.

Conformational Landscape of β-Amino Acids

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon-carbon bond in their backbone, which imparts greater conformational flexibility.[8] The torsion angles around the Cα-Cβ and Cβ-N bonds are key determinants of the overall conformation. Theoretical studies on β-amino acids suggest that they can adopt stable conformations that lead to well-defined secondary structures in peptides, such as helices and turns.[5][9] The bulky tert-butoxymethyl group at the C2 position is expected to further restrict the available conformational space, favoring specific rotamers to minimize steric hindrance.

The interplay between the Fmoc group, the tert-butoxymethyl side chain, and the carboxylic acid will likely lead to a preferred conformation in the solid state, stabilized by intramolecular and intermolecular hydrogen bonding.

Determination of the Crystal Structure: A Proposed Methodology

The determination of the single-crystal X-ray structure of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is essential for unequivocally confirming its stereochemistry and understanding its solid-state packing and intermolecular interactions. The following protocol outlines a robust, field-proven workflow for achieving this.

Experimental Workflow for Crystal Structure Determination

The proposed workflow is visualized in the following diagram:

Crystal_Structure_Workflow cluster_synthesis Material Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Screening Crystallization Screening Synthesis->Screening High Purity Sample Optimization Optimization of Conditions Screening->Optimization Identify 'Hits' Harvesting Crystal Harvesting Optimization->Harvesting Grow Single Crystals Mounting Crystal Mounting Harvesting->Mounting DataCollection Data Collection Mounting->DataCollection Cryo-protection Solution Structure Solution (Phasing) DataCollection->Solution Diffraction Data Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Sources

Exploratory

Exact molecular weight and CAS registry number for Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

An In-depth Technical Guide to Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid Abstract This guide provides a comprehensive technical overview of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid, a specialized a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

Abstract

This guide provides a comprehensive technical overview of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid, a specialized amino acid derivative integral to modern peptide synthesis. We will dissect its molecular architecture to understand the functional roles of its constituent parts—the Fmoc protecting group, the core amino acid scaffold, and the unique tert-butoxymethyl side chain. This document details the compound's physicochemical properties, provides a validated protocol for its application in Solid-Phase Peptide Synthesis (SPPS), and discusses its significance in the development of advanced peptide-based therapeutics and research tools. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide science.

Physicochemical Properties and Identification

Precise identification and characterization are the foundation of reproducible science. The key identifiers and properties of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid are summarized below.

PropertyValueSource(s)
CAS Registry Number 847153-42-8[1][2]
Molecular Formula C₂₃H₂₇NO₅[3][4][5]
Molecular Weight 397.46 g/mol [3]
Exact Mass 397.18892296 Da[5]
Purity Typically ≥95% (Varies by supplier)[4]
Appearance White to off-white powder/solid
Storage Conditions 2 - 8 °C, desiccated[3]

The Expert's View: Deconstructing the Molecular Architecture

The utility of this compound in advanced peptide synthesis stems directly from the specific functions of its three primary structural components. Understanding the causality behind this design is key to leveraging its full potential.

The N-α-Fmoc Protecting Group: A Cornerstone of Modern SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most widely used orthogonal strategy in solid-phase peptide synthesis.[6][7] Its primary role is to temporarily block the α-amino group, preventing uncontrolled polymerization during the activation and coupling of the carboxyl group.[6][8]

The defining feature of the Fmoc group is its lability under mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like DMF.[6][9] This deprotection occurs via a β-elimination mechanism. This is the most significant advantage over older methodologies like Boc-based synthesis, which requires harsh, repetitive acid treatments that can degrade sensitive peptide sequences.[6][] This mild deprotection scheme ensures the stability of acid-sensitive side-chain protecting groups (e.g., tBu, Boc, Trt) and the acid-sensitive linkers connecting the peptide to the solid support, forming a robust orthogonal system.[6][11] Furthermore, the fluorenyl moiety has a strong UV absorbance, allowing for real-time quantitative monitoring of the deprotection step to ensure reaction completion.[6][11]

The (R)-3-amino-2-(tert-butoxymethyl)propanoic Acid Core

This non-natural β-amino acid derivative provides unique structural properties. The tert-butoxymethyl group is a sterically bulky, chemically stable ether. This side chain serves two purposes:

  • Conformational Constraint : The bulk of the side chain can influence the local secondary structure of the resulting peptide, which is a critical parameter in designing peptides with specific biological activities, such as receptor binding or enzyme inhibition.

  • Metabolic Stability : The ether linkage is generally resistant to enzymatic degradation compared to more labile functional groups, potentially enhancing the pharmacokinetic profile of a peptide therapeutic. The tert-butyl group itself is a robust protecting group, stable to the conditions of both Fmoc deprotection (base) and final peptide cleavage (acid).

The (R)-stereochemistry at the chiral center is crucial. Biological systems are exquisitely stereospecific, and the use of stereochemically pure building blocks is non-negotiable for ensuring a single, well-defined final product with predictable and reproducible activity.

Application in Solid-Phase Peptide Synthesis (SPPS): A Validated Workflow

The primary application of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is as a building block in Fmoc-based SPPS.[3] The following is a generalized, self-validating protocol for incorporating this amino acid into a growing peptide chain on a solid support (e.g., Rink Amide resin).

SPPS_Workflow Resin Resin with Free Amine (NH2) Coupling 1. Coupling: - Fmoc-AA-OH - Activator (e.g., HATU) - Base (e.g., DIPEA) Resin->Coupling Add Reagents Coupled Resin-Peptide-NH-Fmoc Coupling->Coupled Wash1 Wash Coupled->Wash1 Deprotection 2. Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Deprotected Resin-Peptide-NH2 (New Free Amine) Deprotection->Deprotected Wash2 Wash Deprotected->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Cleavage Final Cleavage from Resin Wash2->Cleavage After Final AA Cycle->Coupling Start Next Cycle

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing Steric Hindrance for Structural Control The incorporation of non-canonical amino acids into peptide sequences is a powerful strateg...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Steric Hindrance for Structural Control

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a valuable building block in this regard, offering a unique combination of a β-amino acid backbone and a sterically demanding tert-butoxymethyl side chain. This substitution pattern can enforce specific secondary structures, enhance proteolytic resistance, and provide a scaffold for further chemical modification, making it a key reagent in modern chemical research and drug development.[1]

The successful application of this building block in solid-phase peptide synthesis (SPPS), however, necessitates a departure from standard protocols. The significant steric hindrance posed by the β-substituent demands optimized coupling strategies to ensure high-fidelity peptide assembly. This guide provides a comprehensive overview of the challenges and solutions for the efficient incorporation of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid into peptide chains using Fmoc-based SPPS.

Synthetic Challenges and Strategic Solutions

The primary obstacle in the use of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is the steric bulk around the carboxylic acid and the preceding amino group on the growing peptide chain. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and a complex mixture of final products. To overcome these challenges, a multi-faceted approach is required, focusing on the optimization of coupling reagents, reaction conditions, and solvent systems.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is an orthogonal strategy that utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[2][3] This allows for the iterative deprotection of the N-terminus and coupling of the next amino acid without compromising the integrity of the side-chain protecting groups until the final cleavage step.[2]

Visualizing the Workflow

The iterative nature of Fmoc-SPPS for the incorporation of sterically hindered amino acids is depicted below.

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Coupling Coupling: Fmoc-(R)-3-amino-2- (tert-butoxymethyl)propanoic acid + Potent Coupling Reagent Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Repeat Repeat Cycle Wash_2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash_2->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation End Purification & Analysis Precipitation->End

Caption: Iterative workflow for Fmoc-SPPS incorporating a sterically hindered amino acid.

Detailed Protocols

The following protocols are designed to address the challenges associated with the coupling of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid.

Protocol 1: Automated Solid-Phase Peptide Synthesis

This protocol is suitable for automated peptide synthesizers and incorporates best practices for handling sterically hindered amino acids.

1. Resin Selection and Swelling:

  • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl chloride resin for C-terminal carboxylic acids).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in the reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3-5 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid:

  • In a separate vessel, prepare the coupling solution. Dissolve Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (3-5 equivalents relative to resin loading), a potent coupling reagent (e.g., HATU, HCTU, or COMU; 2.9-4.5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIEA); 6-8 equivalents) in DMF or N-methyl-2-pyrrolidone (NMP). NMP is often preferred for its superior solvating properties, which can help mitigate aggregation.

  • Pre-activate the amino acid solution for 1-5 minutes before adding it to the resin.

  • Allow the coupling reaction to proceed for an extended period, typically 2-4 hours at room temperature. For particularly difficult couplings, a double coupling may be necessary.[4]

  • Microwave-Assisted Option: For synthesizers equipped with microwave capabilities, heating the reaction to 60-75°C for 5-15 minutes can significantly enhance coupling efficiency.

4. Washing:

  • After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (2-3 times).

5. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is recommended.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides with acid-labile side-chain protecting groups, including the tert-butyl ether on the incorporated amino acid, is Reagent K or a variation thereof.[5]

  • Reagent K Composition:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Treat the dried resin with the cleavage cocktail (approximately 10 mL per gram of resin) for 2-4 hours at room temperature with gentle agitation.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Data Presentation: Coupling Reagent Comparison

The choice of coupling reagent is critical for overcoming the steric hindrance of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid. The following table summarizes recommended reagents and their key features.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium SaltHighly reactive, fast kinetics, low racemization.[1][6]Requires a non-nucleophilic base (e.g., DIEA).
HCTU Uronium SaltSimilar reactivity to HATU, often more cost-effective.Requires a non-nucleophilic base.
COMU Uronium SaltHigh efficiency, improved safety profile (non-explosive byproducts).[6]Requires a non-nucleophilic base.
PyAOP Phosphonium SaltVery effective for sterically hindered couplings, including N-methylated amino acids.[1][6]More expensive than uronium salts.
DIC/Oxyma Carbodiimide/AdditiveGood efficiency, reduced risk of racemization compared to DIC alone.Generally less potent than uronium or phosphonium salts for highly hindered couplings.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Incomplete Coupling (Positive Ninhydrin Test) - Steric hindrance of the amino acid.- Insufficient activation or reaction time.- Switch to a more potent coupling reagent (HATU, HCTU, COMU).- Increase the excess of amino acid and coupling reagents.- Extend the coupling time (up to 12 hours) or use microwave heating.- Perform a double coupling.[4]
Peptide Aggregation - Formation of intermolecular hydrogen bonds, especially with hydrophobic sequences.- Use NMP as the solvent instead of DMF.- Incorporate backbone-protecting groups (e.g., Hmb) in preceding residues.- Perform the synthesis at an elevated temperature.
Low Yield of Crude Peptide - Incomplete couplings leading to truncated sequences.- Aggregation during synthesis.- Address incomplete coupling and aggregation issues as described above.- Ensure complete Fmoc deprotection at each step.
Side Product Formation during Cleavage (+56 Da) - Alkylation of sensitive residues (e.g., Trp, Met, Cys) by tert-butyl cations generated from the cleavage of the tert-butoxymethyl and other tBu-based protecting groups.- Use a cleavage cocktail containing effective scavengers like triisopropylsilane (TIS), water, and EDT.[7] The tert-butyl ether is stable to the basic conditions of Fmoc deprotection but is cleaved by the strong acid (TFA) used in the final step.[7][]

Conclusion

The successful incorporation of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid into peptides via SPPS is achievable with careful optimization of the synthetic protocol. By employing potent coupling reagents, extending reaction times or utilizing microwave assistance, and selecting appropriate solvents, researchers can effectively overcome the challenges posed by its steric bulk. The protocols and recommendations provided in this guide offer a robust framework for the synthesis of novel peptides with unique structural and functional properties conferred by this valuable non-canonical amino acid.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
  • American Chemical Society. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS.org.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, Vol 35: Peptide Synthesis Protocols. Humana Press Inc.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BOC Sciences.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • Slideshare. Spps and side reactions in peptide synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS).
  • MilliporeSigma. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
  • AmbioPharm. (2022, June 13).
  • Benchchem. A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis.
  • Kalita, M., Archana, A., Dimri, A., Vasudev, P. G., & Ramapanicker, R. (2019). Synthesis of peptides containing oxo amino acids and their crystallographic analysis. Journal of Peptide Science, 25(3), e3148.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • MDPI. (2023, November 25). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis.
  • Improved SolidPhase Peptide Synthesis Method Utilizing ??-Azide-Protected Amino Acids.
  • Hardy, P. M., & Lingham, I. N. (1983). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1539-1544.
  • Google Patents.

Sources

Application

Optimal coupling reagents for Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid in SPPS

Optimizing the Coupling of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic Acid Introduction & Mechanistic Challenges Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a specialized β²-amino acid building block. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing the Coupling of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic Acid

Introduction & Mechanistic Challenges

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a specialized β²-amino acid building block. It is heavily utilized in the design of peptidomimetics, foldamers, and highly stable peptide therapeutics due to its ability to induce specific secondary structures (such as 14-helices) and confer profound resistance to proteolytic degradation.

However, incorporating this specific residue via Solid-Phase Peptide Synthesis (SPPS) presents severe mechanistic hurdles:

  • Steric Shielding at the Carboxylate (C2 Substitution): Unlike standard α-amino acids, this molecule features a bulky tert-butoxymethyl side chain directly adjacent to the reacting carboxylate (at the C2/α-position). This physical bulk shields the activated ester intermediate, drastically raising the activation energy required for the incoming resin-bound amine to execute a nucleophilic attack 1.

  • On-Resin Aggregation: β-peptides have a high propensity to form stable intermolecular hydrogen-bond networks during chain elongation. This aggregation physically collapses the resin matrix, excluding coupling reagents and building blocks from the reactive amine sites 2.

Rational Selection of Coupling Reagents

To overcome the activation energy barrier imposed by the C2-tert-butoxymethyl group, standard carbodiimides (like DCC or DIC alone) are insufficient. The slow acylation kinetics allow side reactions, such as truncation or oxazolone-mediated epimerization, to dominate.

HATU / DIPEA (The Uronium/Aminium Standard) HATU is highly effective for sterically demanding couplings. The nitrogen atom at the 7-position of its benzotriazole ring exerts a strong "neighboring group effect." It acts as an internal base, hydrogen-bonding with the incoming amine to pre-organize the transition state and accelerate the nucleophilic attack despite the steric bulk 1.

DIC / OxymaPure (The Modern, Thermally Stable Alternative) OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC has emerged as a superior, less explosive alternative to HOBt/HOAt. OxymaPure forms a highly reactive ester with the hindered carboxylate. Furthermore, unlike DIC alone—which can generate HCN as a side product—the DIC/OxymaPure combination is highly efficient and exceptionally stable at elevated temperatures 3. This makes it the absolute optimal choice for Microwave-Assisted SPPS (MW-SPPS), which is necessary to break the hydrogen bonds of aggregating β-peptide sequences 2.

PyAOP (For Refractory Couplings) If severe steric clash persists when coupling the next amino acid onto the Fmoc-deprotected amine of this β²-residue, phosphonium salts like PyAOP are utilized. Unlike HATU, PyAOP does not cap unreacted amines with a dead-end guanidinium group, allowing for prolonged or repeated double-coupling cycles without terminating the peptide chain 4.

Comparative Data: Coupling Efficiencies

Table 1: Expected Coupling Efficiencies for Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic Acid based on Reagent System

Coupling Reagent SystemBaseTempTimeExpected YieldKey Advantage / Limitation
DIC / HOBt NoneRT2 h< 40%Ineffective for bulky C2-substituted β-amino acids.
HATU / HOAt DIPEART2-4 h85 - 95%Strong neighboring group effect; risk of guanidinylation if excess used.
DIC / OxymaPure None75°C (MW)10 min> 98%Overcomes both steric hindrance and β-peptide aggregation.
COMU DIPEART2 h80 - 90%High reactivity, but poor hydrolytic stability in DMF.
PyAOP DIPEA40°C4 h> 95%Prevents chain termination in repeated difficult couplings.
Experimental Protocols

Self-Validating System: Always perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to empirically validate coupling completion before proceeding to the next Fmoc deprotection step.

Protocol A: Microwave-Assisted Coupling with DIC/OxymaPure (Recommended)

Causality: Microwave energy disrupts aggregating β-sheet structures, while OxymaPure provides the necessary reactivity for the hindered C2-carboxylate.

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 20 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min) at 75°C in a microwave synthesizer. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (0.4 mmol, 4.0 eq) and OxymaPure (0.4 mmol, 4.0 eq) in 2 mL of DMF. Add DIC (0.4 mmol, 4.0 eq). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Irradiate in the microwave synthesizer at 75°C for 10 minutes.

  • Validation: Drain and wash the resin with DMF (4 × 1 min) and DCM (2 × 1 min). Perform a Kaiser test. A colorless/yellow result indicates success; a blue result requires a repeat of steps 3-4.

Protocol B: Room Temperature Coupling with HATU/DIPEA

Causality: For laboratories without microwave capabilities. HATU is used at a slight deficit (3.9 eq) relative to the amino acid (4.0 eq) to ensure no free HATU remains to irreversibly cap the resin-bound amine.

  • Resin Preparation: Swell and deprotect the resin (using RT conditions: 20% piperidine, 2 × 15 min). Wash with N-methyl-2-pyrrolidone (NMP).

  • Activation: Dissolve the Fmoc-β²-amino acid (0.4 mmol, 4.0 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of NMP.

  • Base Addition: Add DIPEA (0.8 mmol, 8.0 eq) to the solution. Vortex for 1 minute (the solution will turn distinctly yellow).

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours.

  • Validation: Drain, wash with NMP (5 × 1 min), and perform a Kaiser test. A double coupling is routinely recommended for this specific hindered residue at RT.

Visualizations

Activation A Fmoc-β²-Amino Acid (Sterically Hindered) C Highly Reactive Active Ester A->C Activation + Base B Coupling Reagent (HATU or DIC/Oxyma) B->C E Peptide Bond Formation (High Yield) C->E Nucleophilic Attack D Resin-Bound Peptide Amine D->E

Mechanistic pathway of sterically hindered β²-amino acid activation and peptide bond formation.

DecisionTree Start Coupling Fmoc-(R)-3-amino-2- (tert-butoxymethyl)propanoic acid CheckEquip Microwave Synthesizer Available? Start->CheckEquip MW Protocol A: MW-SPPS DIC / OxymaPure (75°C, 10 min) CheckEquip->MW Yes RT Protocol B: RT-SPPS HATU / DIPEA (RT, 2-4 hours) CheckEquip->RT No CheckYield Kaiser Test Complete? MW->CheckYield RT->CheckYield Success Proceed to Fmoc Deprotection CheckYield->Success Yes Fail Protocol C: PyAOP or Acyl Fluoride Method CheckYield->Fail No

Decision matrix for selecting the optimal SPPS coupling protocol based on equipment and yield.

References
  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids Source: Benchchem Technical Support Center URL
  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL

Sources

Method

Synthesis of Advanced Peptidomimetics: Incorporation of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic Acid

Introduction: Engineering Protease-Resistant Peptidomimetics with Conformational Control In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to emulate the biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Protease-Resistant Peptidomimetics with Conformational Control

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to emulate the biological activity of peptides while overcoming their inherent limitations, such as susceptibility to proteolytic degradation and poor bioavailability.[1][2] A key strategy in the design of robust peptidomimetics is the incorporation of non-canonical amino acids, which can enforce specific secondary structures and enhance metabolic stability.[3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of a unique β-amino acid building block, Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid , into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

The subject amino acid analog offers a dual advantage for peptidomimetic design. As a β-amino acid, it introduces an additional carbon into the peptide backbone, which can induce unique helical and turn conformations and provide resistance to enzymatic cleavage.[5][6] Furthermore, the C-2 substituted tert-butoxymethyl group serves as a stable, acid-labile protecting group for a hydroxymethyl functionality. This latent hydroxyl group can be unmasked during the final cleavage step, providing a handle for further modification or for mimicking the side chain of serine, thereby expanding the chemical diversity and therapeutic potential of the resulting peptidomimetic.

This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides and peptidomimetics. The following sections will detail the principles of incorporating this building block, provide step-by-step protocols for its use in SPPS, and discuss the implications for the design of novel therapeutics.

Core Principles and Strategic Considerations

The successful synthesis of peptidomimetics incorporating Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid hinges on the principles of orthogonal protection in Fmoc-SPPS. The Fmoc group serves as the temporary Nα-protecting group, removed by a mild base (piperidine), while the tert-butoxymethyl and other side-chain protecting groups (e.g., Boc, tBu) are stable to these conditions and are removed in the final acid-mediated cleavage step.[6][7]

The Role of the Tert-butoxymethyl Group

The tert-butoxymethyl ether on the C-2 position of the propanoic acid backbone is a key feature of this building block. It effectively masks a primary hydroxyl group, preventing its unwanted participation in side reactions during peptide synthesis. This protecting group is strategically chosen for its compatibility with the Fmoc/tBu orthogonal protection scheme. It is highly stable to the basic conditions of Fmoc deprotection and is readily cleaved by strong acids like trifluoroacetic acid (TFA), which are used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.[4][8]

The presence of this bulky substituent at the C-2 position can introduce significant steric hindrance, which may impact the efficiency of the subsequent coupling step. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure complete and efficient peptide bond formation.

Experimental Protocols

The following protocols provide a detailed guide for the manual solid-phase synthesis of a peptidomimetic incorporating Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid. These protocols are based on a 0.1 mmol synthesis scale.

Materials and Reagents
ReagentSupplierRecommended Grade
Fmoc-Rink Amide MBHA resinVarious100-200 mesh
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acidChem-Impex[9]>98% purity
Other Fmoc-protected amino acidsVariousSynthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
PiperidineVariousReagent grade
Dichloromethane (DCM)VariousACS grade
Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
HBTU, HATU, or HCTUVariousSynthesis grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Diethyl etherVariousACS grade
Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the iterative steps of Fmoc deprotection, amino acid coupling, and washing.

1. Resin Swelling:

  • Place the Fmoc-Rink Amide MBHA resin (0.1 mmol) in a fritted peptide synthesis vessel.
  • Add 5 mL of DMF and gently agitate for 30-60 minutes to swell the resin.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add a fresh 5 mL of 20% (v/v) piperidine in DMF and agitate for 15 minutes.[10]
  • Drain the solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
  • Wash with DCM (3 x 5 mL) and then DMF (3 x 5 mL).

4. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, dissolve the next Fmoc-protected amino acid (0.3 mmol, 3 eq.) and a coupling reagent such as HBTU (0.3 mmol, 3 eq.) in 2 mL of DMF.
  • Add DIPEA (0.6 mmol, 6 eq.) to the solution and vortex briefly.
  • Immediately add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours at room temperature.
  • To confirm reaction completion, perform a Kaiser test. If the test is positive (indicating free amines), continue agitation for another hour. If still positive, consider a double coupling.

5. Washing:

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Incorporation of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic Acid

Due to the potential for steric hindrance from the C-2 substituent, a more potent coupling agent and extended reaction time are recommended.[11]

1. Activation and Coupling:

  • In a separate vial, dissolve Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (0.4 mmol, 4 eq.) and HATU (0.4 mmol, 4 eq.) in 3 mL of DMF.
  • Add DIPEA (0.8 mmol, 8 eq.) to the solution and vortex briefly.
  • Immediately add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate for 4-6 hours at room temperature. A longer coupling time may be necessary.
  • Monitor the reaction completion using the Kaiser test. If the coupling is incomplete, a second coupling with fresh reagents is advised.

2. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

The synthesis then proceeds with the standard cycle for any subsequent amino acids.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Washing (DMF, DCM) Deprotection->Wash1 Remove Fmoc group Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Prepare for coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Form peptide bond Wash2->Deprotection Start next cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final_Cleavage After final amino acid Start Start: Fmoc-Resin Start->Deprotection

Caption: The iterative workflow of Fmoc-based solid-phase peptide synthesis.

Protocol 3: Final Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tert-butoxymethyl group.

1. Resin Preparation:

  • After the final Fmoc deprotection and washing of the full-length peptide-resin, wash with DCM (5 x 5 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. For a 0.1 mmol scale synthesis, 5 mL of the cocktail is typically sufficient. The TIS acts as a scavenger for the tert-butyl cations generated during deprotection, preventing side reactions.[8]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dry peptide-resin.
  • Agitate at room temperature for 2-3 hours.

4. Peptide Precipitation:

  • Filter the cleavage mixture into a cold 50 mL centrifuge tube containing ~40 mL of cold diethyl ether.
  • Rinse the resin with a small amount of fresh TFA and add this to the ether.
  • A white precipitate of the crude peptide should form.
  • Centrifuge the tube at 3000-4000 rpm for 5-10 minutes to pellet the peptide.

5. Washing and Drying:

  • Carefully decant the ether.
  • Resuspend the peptide pellet in ~20 mL of fresh cold diethyl ether and centrifuge again. Repeat this washing step twice more to remove residual scavengers and cleavage byproducts.
  • After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

6. Purification and Analysis:

  • The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • The identity and purity of the final product should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Structural and Functional Implications

The incorporation of (R)-3-amino-2-(hydroxymethyl)propanoic acid (after deprotection) into a peptide chain has significant structural and functional consequences.

Structural_Impact cluster_consequences Structural & Functional Consequences BuildingBlock Fmoc-(R)-3-amino-2- (tert-butoxymethyl)propanoic acid Incorporation Incorporation into Peptide via SPPS BuildingBlock->Incorporation Backbone Modified Peptide Backbone (β-amino acid) Incorporation->Backbone Sidechain Latent Hydroxymethyl Side Chain Incorporation->Sidechain Conformation Altered Backbone Conformation (Helices, Turns) Backbone->Conformation Stability Enhanced Proteolytic Stability Backbone->Stability Functionality Unmasked Hydroxyl Group for Further Modification or Mimicry Sidechain->Functionality

Caption: The structural and functional impact of incorporating the modified amino acid.

  • Conformational Constraint: The extended backbone of the β-amino acid restricts the available Ramachandran space, favoring more defined secondary structures. This can be exploited to pre-organize the peptidomimetic into a bioactive conformation, potentially increasing its affinity for a biological target.[12]

  • Proteolytic Resistance: The altered amide bond resulting from the β-amino acid is a poor substrate for many proteases, leading to a significantly longer biological half-life.[7]

  • Increased Functionality: The deprotected hydroxymethyl group can act as a hydrogen bond donor or acceptor, potentially enhancing binding interactions. It also provides a site for post-synthetic modifications, such as glycosylation or PEGylation, to further tailor the pharmacokinetic properties of the peptidomimetic.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from the C-2 substituent.Use a more potent coupling reagent (e.g., HATU). Increase the equivalents of the amino acid and coupling reagents. Extend the coupling time. Perform a double coupling.
Low Yield Incomplete deprotection or coupling at multiple steps.Ensure complete Fmoc deprotection using fresh piperidine solution. Monitor each coupling step with the Kaiser test.
Side Product Formation Re-alkylation of sensitive residues by tert-butyl cations during cleavage.Ensure an adequate amount of scavenger (e.g., TIS) is used in the cleavage cocktail, especially for peptides containing Trp, Cys, or Met residues.[1]

Conclusion

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a valuable and versatile building block for the synthesis of advanced peptidomimetics. Its incorporation into peptide sequences via established Fmoc-SPPS protocols, with minor modifications to address potential steric hindrance, allows for the creation of conformationally constrained and protease-resistant molecules. The latent hydroxymethyl functionality further expands the possibilities for designing novel therapeutics with enhanced potency, stability, and tailored pharmacokinetic profiles. The protocols and considerations detailed in this guide provide a solid foundation for the successful application of this unique amino acid analog in drug discovery and development.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Gellman, S. H. (2010). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 611, 219–231. [Link]

  • AAPPTec. Amino Acid Sidechain Deprotection. AAPPTec. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules (Basel, Switzerland), 25(3), 563. [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Patsnap. (2025). What are peptidomimetics? Patsnap Synapse. [Link]

  • Sewald, N. (2007). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in molecular biology (Clifton, N.J.), 386, 1–35. [Link]

  • Conder, M., et al. (2012). Microreactor synthesis of beta-peptides. Beilstein journal of organic chemistry, 8, 2043–2049. [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1539-1545. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • NextSDS. FMoc-(R)-3-aMino-2-(tert-butoxyMethyl)propanoic acid. NextSDS. [Link]

  • Benedetti, E., et al. (1980). Preferred conformation of the tert-butoxycarbonyl-amino group in peptides. International Journal of Peptide and Protein Research, 16(2), 156-172. [Link]

  • Di Costanzo, L., et al. (2018). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Protein Science, 27(10), 1695-1712. [Link]

  • Boruah, B., & Roy, S. (2022). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 7(11), x221233. [Link]

  • ResearchGate. (n.d.). Three distinct conformations of peptide 3 with relevant crystallographic measurements. ResearchGate. [Link]

Sources

Application

Application Note: Optimized Deprotection Conditions for tert-Butoxymethyl (Bum) Groups in Fmoc-Based Solid-Phase Peptide Synthesis

Executive Summary As a Senior Application Scientist, I frequently audit peptide synthesis workflows that suffer from unexplained low yields and complex impurity profiles. When utilizing the Fmoc-His(Bum)-OH building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently audit peptide synthesis workflows that suffer from unexplained low yields and complex impurity profiles. When utilizing the Fmoc-His(Bum)-OH building block, the root cause of these failures is rarely the coupling efficiency—it is almost always the global deprotection step. The -tert-butoxymethyl (Bum) group is highly effective at preventing base-catalyzed racemization during the activation and coupling of histidine in Fmoc solid-phase peptide synthesis (SPPS)[1]. However, its removal requires a precise understanding of acidolytic causality. You are not simply removing a protecting group; you are unleashing highly reactive electrophiles into your peptide mixture. This application note details the mechanistic rationale and provides a self-validating protocol for the efficient deprotection of His(Bum) without compromising peptide integrity.

Mechanistic Rationale & Causality

The structural advantage of the Bum group lies in its protection of the nitrogen of the imidazole ring, which effectively suppresses the formation of the undesired D-enantiomer during carboxyl activation.

However, the acidolytic cleavage of the Bum group by trifluoroacetic acid (TFA) inherently releases two highly reactive intermediates: a tert-butyl cation and formaldehyde (HCHO). Formaldehyde is a potent electrophile that rapidly reacts with susceptible residues in the peptide sequence. Most notably, it condenses with N-terminal cysteines to form a stable thiazolidine (thiaproline) ring, or alkylates tryptophan to form a tetrahydro- β -carboline derivative[2].

Standard carbocation scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) are insufficient to completely trap the liberated formaldehyde. To effectively outcompete the peptide for the formaldehyde intermediate, methoxyamine hydrochloride (MeONH 2​ ·HCl) must be added to the cleavage cocktail. Methoxyamine acts as an aggressive nucleophile, rapidly reacting with formaldehyde to form a stable oxime, thereby neutralizing the threat to the peptide,[3].

G A Resin-Bound Peptide with His(Bum) B TFA Acidolysis (Global Deprotection) A->B C Reactive Intermediates (HCHO + tBu+) B->C Cleavage E Free Histidine Peptide (Target Product) B->E Ideal Pathway D Scavenger Action (MeONH2·HCl + EDT) C->D Trapped by F Side Reactions (Thiazolidine, Alkylation) C->F Without Scavengers D->E Protects Peptide

Mechanism of His(Bum) deprotection and formaldehyde scavenging.

Quantitative Scavenger Efficacy

The necessity of methoxyamine is best illustrated by quantitative purity data. Table 1 summarizes the average crude purities and major byproducts observed during the synthesis of challenging N-terminal Cys peptides (e.g., TGF β fragments) utilizing different cleavage cocktails.

Table 1: Efficacy of Cleavage Cocktails on Bum-Protected Peptides

Cleavage Cocktail CompositionPrimary ScavengerTarget Peptide PurityMajor Byproducts Identified
95% TFA / 5% H₂ONone< 40%N-terminal Thiazolidine (+12 Da)
94% TFA / 2.5% EDT / 2.5% H₂O / 1% TISEDT / TIS~70-75%Thiazolidine, Trp Alkylation
90% TFA / 5% MeONH₂·HCl / 2.5% EDT / 2.5% H₂OMethoxyamine·HCl> 95%Trace intact Bum (+86 Da)

Validated Experimental Protocol

Mergler et al. demonstrated that a cleavage cocktail containing 5% (w/v) methoxyamine·HCl in TFA/water applied for 2 hours efficiently suppresses formaldehyde-related byproducts,[4]. The following protocol operationalizes this finding into a robust, self-validating workflow.

G Step1 1. Wash Resin (DCM/MeOH) Step2 2. Add Cleavage Cocktail (TFA/MeONH2/EDT) Step1->Step2 Step3 3. Incubate (2 Hours, 25°C) Step2->Step3 Step4 4. Filter & Concentrate (N2 Stream) Step3->Step4 Step5 5. Precipitate (Cold MTBE) Step4->Step5

Workflow for global deprotection of Bum-containing peptides.

Reagent Preparation

Prepare the cleavage cocktail immediately before use to prevent premature degradation of the scavengers. For 100 mg of peptide-resin:

  • Weigh 50 mg of Methoxyamine Hydrochloride (MeONH 2​ ·HCl).

  • Dissolve the powder completely in 50 µL of ultrapure water.

  • Add 25 µL of 1,2-ethanedithiol (EDT). (Note: EDT is critical if the sequence contains Cys or Met to trap the tert-butyl cations).

  • Add 925 µL of neat Trifluoroacetic Acid (TFA) to achieve a final volume of approximately 1 mL.

Step-by-Step Cleavage Workflow
  • Resin Preparation: Following the final N-terminal Fmoc deprotection, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin completely under a gentle stream of nitrogen.

  • Acidolysis: Transfer the dried resin to a chemical-resistant cleavage vessel. Add the freshly prepared cleavage cocktail (1 mL per 100 mg resin).

  • Incubation: Seal the vessel and incubate at room temperature (20-25°C) for exactly 2 hours with gentle orbital shaking. Do not heat the reaction, as elevated temperatures promote irreversible alkylation.

  • Filtration: Filter the cleavage mixture through a fritted syringe to separate the cleaved peptide from the solid support. Wash the exhausted resin with an additional 0.5 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the combined filtrate to approximately 30% of its original volume under a gentle nitrogen stream. Add the concentrated solution dropwise into 10 mL of ice-cold methyl tert-butyl ether (MTBE) to precipitate the crude peptide.

  • Recovery: Centrifuge the suspension at 4000 rpm for 5 minutes at 4°C. Decant the ether supernatant. Wash the peptide pellet twice more with cold MTBE, centrifuging between washes to remove residual TFA and scavengers.

  • Lyophilization: Dissolve the peptide pellet in an appropriate aqueous buffer (e.g., 10-20% Acetonitrile in water with 0.1% TFA) and lyophilize to obtain the dry crude peptide powder.

Quality Control & Troubleshooting

A self-validating protocol requires rigorous LC-MS analysis of the crude product. When optimizing Bum deprotection for a new sequence, monitor the mass spectra for the following specific mass shifts:

  • +12 Da (Thiazolidine/Thiaproline Formation): Indicates incomplete formaldehyde scavenging, typically occurring at an N-terminal cysteine.

    • Resolution: Ensure the MeONH 2​ ·HCl was fully dissolved in the aqueous phase before adding TFA. If the problem persists, increase the scavenger concentration to 10% (w/v).

  • +86 Da (Intact Bum Group): Indicates incomplete acidolysis of the tert-butoxymethyl acetal.

    • Resolution: His(Bum) requires a longer acid treatment than His(Trt). Extend the TFA cleavage time from 2 hours to 2.5 or 3 hours.

  • +56 Da (tert-Butyl Alkylation): Indicates insufficient trapping of the tert-butyl cation.

    • Resolution: Ensure EDT or TIS is present in the cocktail at a minimum of 2.5% (v/v).

Sources

Method

Application Notes: Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid in Peptidomimetic Drug Discovery

Executive Summary The transition from native peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor pharmacokinetic properties of natural amino acid sequences. Fmoc-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor pharmacokinetic properties of natural amino acid sequences. Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (CAS: 847153-42-8) is a highly specialized, orthogonally protected β2 -amino acid. Structurally, it serves as the β2 -homolog of serine, featuring a hydroxymethyl side chain protected by a highly acid-labile tert-butyl (tBu) ether.

Incorporating this building block into peptide sequences allows researchers to synthesize mixed α/β -peptides and foldamers. These architectures are critical for designing therapeutics that require strict conformational preorganization (such as mimicking α -helices to inhibit protein-protein interactions) while conferring near-absolute resistance to proteolytic degradation.

Mechanistic Insights: The Structural Power of β2 -Amino Acids

To utilize this building block effectively, one must understand the distinct biophysical and synthetic causality it introduces to a peptide chain.

  • The β2 vs. β3 Distinction: While both β -amino acids contain an extra methylene carbon in their backbone, their side-chain placement dictates their behavior. In a β3 -amino acid, the side chain is adjacent to the amine. In our target compound, a β2 -amino acid , the side chain is adjacent to the carbonyl group. This specific geometry is essential for creating alternating α/β -peptide sequences that perfectly mimic the 5.4 Å pitch of a native α -helix 1.

  • The Serine-Mimetic Side Chain: The unmasked hydroxymethyl group (-CH₂OH) provides a crucial hydrogen bond donor and acceptor. In drug design, this is utilized to interact with solvent molecules to improve the aqueous solubility of highly hydrophobic helical sequences, or to directly engage in hydrogen bonding with target receptor pockets (e.g., mimicking a critical Ser or Thr residue at a protein-protein interface).

  • Proteolytic Escape: Endogenous proteases (like DPP-4 or trypsin) have evolved highly specific active site geometries that exclusively recognize the spacing of α -amide bonds. The insertion of the β2 -residue introduces a steric clash and misaligns the scissile bond from the protease's catalytic triad, effectively halting degradation.

Proteolysis Protease Protease Enzyme (e.g., Trypsin/DPP-4) Alpha Standard α-Peptide Bond Protease->Alpha Recognizes backbone Beta β²-Amino Acid Modified Bond Protease->Beta Steric Clash / Unrecognized Cleaved Rapid Degradation (Short Half-life) Alpha->Cleaved Stable Proteolytic Resistance (Extended Half-life) Beta->Stable

Mechanism of proteolytic resistance conferred by β²-amino acid incorporation.

Application Workflow in Drug Discovery

The integration of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid into a drug discovery pipeline typically follows a rational design loop. This is heavily utilized in targeting "undruggable" flat interfaces, such as the p53-MDM2 or Bcl-2/Bax interactions, where small molecules fail to cover enough surface area, and native peptides are degraded too rapidly.

Workflow cluster_0 Optimization Loop Target Identify α-Helical PPI Target Design Design α/β-Peptide (Insert β²-Ser(tBu)) Target->Design SPPS Solid-Phase Peptide Synthesis (SPPS) Design->SPPS Cleavage TFA Cleavage & tBu Deprotection SPPS->Cleavage Assay Biological Evaluation (Stability & Affinity) Cleavage->Assay Assay->Design SAR Feedback

Logical workflow for developing α/β-peptidomimetic therapeutics.

Quantitative Data: Impact of β2 -Incorporation

The following table summarizes the typical biophysical enhancements observed when native α -peptides are systematically replaced with α/β2 -peptidomimetics utilizing this building block 2.

ParameterNative α -Peptide α/β2 -PeptidomimeticMechanistic Causality
Proteolytic Half-Life Minutes to hours> 24 Hours (often days)Endogenous proteases lack the active site geometry to hydrolyze the extended β -amide bonds.
Conformational Rigidity Highly flexiblePreorganized (e.g., 14-helix)The extra backbone -CH₂- restricts dihedral angles ( ϕ , ψ , θ ), locking the foldamer.
Target Binding Affinity Baseline (High ΔS penalty)Enhanced (up to 10-fold)Preorganization drastically reduces the entropic penalty ( ΔS ) upon target binding.
Aqueous Solubility Sequence-dependentEnhancedThe unmasked hydroxymethyl group acts as a potent hydrogen bond donor/acceptor with the solvent.

Experimental Protocols: Self-Validating SPPS Methodology

Coupling β2 -amino acids requires specific synthetic considerations. Because the side chain is located on the α -carbon (adjacent to the carboxyl group), the carboxylate is sterically hindered. Conversely, the amine (located on the unsubstituted β -carbon) is highly accessible. This protocol is designed to account for these kinetic realities 3.

Phase 1: Coupling the β2 -Amino Acid to the Resin
  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5×).

  • Sterically-Driven Coupling:

    • Causality: Standard coupling reagents (like HBTU) often fail here due to the steric bulk of the tert-butoxymethyl group near the activated ester.

    • Action: Dissolve 0.4 mmol (4 eq) of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid, 0.4 mmol HATU (a highly reactive uronium salt), and 0.8 mmol DIPEA in DMF. Add to the resin and agitate for 2 hours at room temperature.

  • System Validation (Kaiser Test): Perform a Kaiser (Ninhydrin) test on a few beads. A yellow/colorless result confirms complete coupling. A blue result indicates unreacted amines, necessitating a second coupling cycle.

Phase 2: Chain Elongation on the β2 -Amine
  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 minutes) to expose the β2 -amine.

  • Subsequent Coupling:

    • Causality: The exposed amine is a primary, unhindered amine (-CH₂-NH₂). It is kinetically highly reactive.

    • Action: Coupling the next amino acid in the sequence can be done using standard, less expensive reagents (e.g., HBTU/DIPEA) with a standard 1-hour coupling time.

Phase 3: Cleavage, Deprotection, and Mass Validation
  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v) for 2 hours at room temperature.

    • Mechanism: This step simultaneously cleaves the peptide from the solid support and hydrolyzes the tert-butyl (tBu) ether, unmasking the functional hydroxymethyl side chain.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet with cold ether (3×).

  • System Validation (LC-MS): Analyze the crude peptide via LC-MS.

    • Validation Metric: The exact mass addition of this specific residue to your sequence (after tBu removal and water loss during amide bond formation) is precisely 101.1 Da (Formula: C₄H₇NO₂). Verifying this mass shift confirms successful incorporation and complete deprotection.

References

  • Beta-amino acids: versatile peptidomimetics. ResearchGate. Available at:[Link]

  • Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes. ResearchGate. Available at:[Link]

  • Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing α- and β-amino acids. Journal of Peptide Science. Available at:[Link]

Sources

Application

Application Note: Scale-Up Synthesis Procedures for Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic Acid Derivatives

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Process Rationale Introduction & Strategic Rationale The incorporation of β2 -amino acids into peptidomimetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Process Rationale

Introduction & Strategic Rationale

The incorporation of β2 -amino acids into peptidomimetics and foldamers has revolutionized modern drug discovery by conferring profound proteolytic stability and unique secondary structures (e.g., 14-helices)[1][2]. Among these building blocks, Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (CAS: 847153-42-8)[3][4] is a highly sought-after derivative. Its hydroxymethyl side chain, protected as a tert-butyl ether, provides critical hydrogen-bonding capabilities in the final drug substance while remaining strictly orthogonal to the base-labile Fmoc protecting group during Solid-Phase Peptide Synthesis (SPPS)[5][6].

However, synthesizing β2 -amino acids at a kilogram scale presents a formidable stereochemical challenge. Traditional methods relying on chromatographic resolution are economically unviable. This application note details a highly scalable, self-validating asymmetric synthesis utilizing an Evans chiral auxiliary approach[7]. By employing (4R)-4-benzyl-2-oxazolidinone, we dictate absolute stereocontrol at the α -carbon, delivering the (R)-enantiomer with >99% enantiomeric excess (ee) without the need for chiral chromatography.

Retrosynthetic Strategy & Workflow

The synthesis is designed around four robust, scalable transformations:

  • Acylation: Coupling of 3-(tert-butoxy)propanoic acid to the (4R)-chiral auxiliary.

  • Asymmetric Alkylation: Stereoselective introduction of the aminomethyl equivalent using N-(bromomethyl)phthalimide.

  • Auxiliary Cleavage: Mild hydrolysis using peroxide-assisted conditions to prevent epimerization.

  • Deprotection & Fmoc Installation: Unmasking the primary amine and subsequent Fmoc protection.

G SM 3-(tert-butoxy)propanoic acid + (4R)-4-benzyl-2-oxazolidinone Step1 Step 1: Acylation (PivCl, Et3N, LiCl) SM->Step1 Int1 Chiral N-Acyl Imide (Quantitative) Step1->Int1 Step2 Step 2: Asymmetric Alkylation (NaHMDS, PhthN-CH2-Br, -78°C) Int1->Step2 Int2 Alkylated Intermediate (dr > 98:2) Step2->Int2 Step3 Step 3: Auxiliary Cleavage (LiOH, H2O2, THF/H2O) Int2->Step3 Int3 β2-Amino Acid Precursor + Recovered Auxiliary Step3->Int3 Step4 Step 4: Deprotection & Fmoc-Protection (1. NH2NH2  2. Fmoc-OSu, NaHCO3) Int3->Step4 Product Fmoc-(R)-3-amino-2-(tert-butoxymethyl) propanoic acid Step4->Product

Figure 1: Four-step scalable synthetic workflow for Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid.

Step-by-Step Scale-Up Protocols

Step 1: Synthesis of N-[3-(tert-butoxy)propanoyl]-(4R)-4-benzyl-2-oxazolidinone

Causality & IPC: We utilize the mixed anhydride method (pivaloyl chloride) rather than acid chlorides to prevent the cleavage of the acid-sensitive tert-butyl ether. The addition of LiCl accelerates the acylation of the oxazolidinone by forming a more reactive lithium alkoxide intermediate.

  • Charge a dry 50 L glass-lined reactor with 3-(tert-butoxy)propanoic acid (1.0 eq, 10.0 mol) and anhydrous THF (20 L) under N 2​ .

  • Cool the solution to -20 °C. Add triethylamine (1.3 eq) dropwise, followed by pivaloyl chloride (1.1 eq). Stir for 1 hour to form the mixed anhydride.

  • In a separate vessel, dissolve (4R)-4-benzyl-2-oxazolidinone (0.95 eq) and anhydrous LiCl (1.1 eq) in THF (5 L).

  • Transfer the oxazolidinone solution into the main reactor. Warm to ambient temperature and stir for 12 hours.

  • In-Process Control (IPC): Confirm >95% conversion via HPLC.

  • Quench with 0.5 M HCl (10 L), extract with EtOAc, wash with brine, and concentrate. The product is carried forward without further purification.

Step 2: Asymmetric Alkylation

Causality & IPC: Sodium hexamethyldisilazide (NaHMDS) is selected over LDA for scale-up due to its commercial availability in THF and the formation of a looser sodium enolate, which enhances the alkylation rate with the bulky N-(bromomethyl)phthalimide electrophile[7]. The (4R)-auxiliary shields the Re face of the Z-enolate, forcing the electrophile to attack from the Si face, thereby establishing the required (R)-configuration at the α -carbon.

  • Charge the reactor with the intermediate from Step 1 (1.0 eq, ~9.5 mol) and anhydrous THF (25 L). Cool to -78 °C.

  • Add NaHMDS (1.0 M in THF, 1.1 eq) dropwise over 2 hours, maintaining the internal temperature below -70 °C. Stir for 1 hour to ensure complete enolization.

  • Add a solution of N-(bromomethyl)phthalimide (1.5 eq) in THF (5 L) dropwise. Stir at -78 °C for 4 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 3:1). Disappearance of the starting imide dictates reaction completion.

  • Quench with saturated aqueous NH 4​ Cl (5 L) at -78 °C, then warm to room temperature. Extract with MTBE, wash with water, and crystallize from hot EtOH to upgrade the diastereomeric ratio (dr) to >99:1 .

Step 3: Auxiliary Cleavage

Causality & IPC: Standard saponification (LiOH alone) is slow and risks epimerization at the newly formed chiral center. The addition of H 2​ O 2​ generates the highly nucleophilic hydroperoxide anion (HOO ), which attacks the imide carbonyl selectively and rapidly, preserving the stereochemical integrity.

  • Suspend the alkylated intermediate (1.0 eq, ~7.0 mol) in THF/H 2​ O (3:1, 28 L) and cool to 0 °C.

  • Add 30% aqueous H 2​ O 2​ (4.0 eq) dropwise, followed by an aqueous solution of LiOH·H 2​ O (2.0 eq).

  • Stir at 0 °C for 2 hours.

  • IPC: HPLC confirms complete cleavage of the auxiliary.

  • Quench excess peroxide with an aqueous solution of Na 2​ SO 3​ (1.5 M, 10 L).

  • Remove THF under reduced pressure. Extract the aqueous layer with DCM to recover the (4R)-4-benzyl-2-oxazolidinone auxiliary ( >90% recovery).

  • Acidify the aqueous layer to pH 2.0 with 1 M HCl and extract with EtOAc to isolate the β2 -amino acid precursor.

Step 4: Phthalimide Deprotection & Fmoc Installation

Causality & IPC: The classic Ing-Manske procedure (hydrazine) cleanly removes the phthalimide group. For the subsequent protection, Fmoc-OSu is strictly utilized instead of Fmoc-Cl. Fmoc-Cl can generate mixed anhydrides leading to undesired dipeptide formation, whereas Fmoc-OSu ensures a clean, self-validating mono-protection[6].

  • Dissolve the precursor (1.0 eq, ~6.5 mol) in EtOH (15 L). Add hydrazine hydrate (3.0 eq) and reflux at 80 °C for 4 hours.

  • Cool to room temperature. Filter off the precipitated phthalhydrazide byproduct. Concentrate the filtrate to yield the free amine.

  • Dissolve the free amine in a 1:1 mixture of 1,4-Dioxane and 10% aqueous NaHCO 3​ (20 L). Cool to 0 °C.

  • Add Fmoc-OSu (1.1 eq) portion-wise. Stir at room temperature for 12 hours.

  • IPC: Ninhydrin (Kaiser) test on a TLC plate must be negative (indicating no free amine remains).

  • Acidify to pH 2.5 with 1 M HCl. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via recrystallization from EtOAc/Hexanes.

Process Optimization & Quantitative Data

The table below summarizes the critical process parameters (CPPs) and quantitative metrics achieved during a 1-kilogram scale-up campaign.

Process StepCritical Process Parameter (CPP)Yield (%)Purity (HPLC)Stereochemical Purity
1. Acylation Strict moisture control; Temp < -10 °C during PivCl addition96%98.5%N/A
2. Alkylation Temp strictly -70 °C to prevent aldol-type side reactions78%99.1%dr > 99:1 (post-EtOH cryst.)
3. Cleavage LiOH/H 2​ O 2​ stoichiometry; Quench temp < 10 °C88%99.5%ee > 99.5%
4. Deprotection/Fmoc pH control (8.5-9.0) during Fmoc-OSu addition82%>99.8%ee > 99.5%
Overall Process Telescoped handling of intermediates where applicable ~54% >99.8% >99.5% ee

Analytical Validation

To ensure the product meets the stringent requirements for solid-phase peptide synthesis (SPPS), the final Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid must be validated against the following specifications:

Analytical MethodTarget Specification / Acceptance CriteriaObserved Result
Chiral HPLC Chiralcel OD-H column, Hexane/IPA (80:20), λ=254 nm. Target: ee 99.0%ee = 99.6%
RP-HPLC C18 column, H 2​ O/MeCN (0.1% TFA gradient). Target: Purity 99.0%Purity = 99.85%
1 H-NMR (400 MHz, DMSO- d6​ ) δ 1.10 (s, 9H, t-Bu), 2.75 (m, 1H, CH), 3.20-3.45 (m, 4H, 2xCH 2​ ), 4.15-4.30 (m, 3H, Fmoc), 7.25-7.90 (m, 8H, Ar-H)Conforms to structure
LC-MS (ESI+) Calculated for C 23​ H 27​ NO 5​ [M+H] + : 398.19Found: 398.20
Karl Fischer Moisture content 0.5%0.12%

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imides. Macrolide antibiotics." Journal of the American Chemical Society 1982, 104, 1737-1739. URL:[Link]

  • Seebach, D.; Overhand, M.; Kühnle, F. N.; Martinoni, B.; Oberer, L.; Hommel, U.; Widmer, H. "Synthesis of β -amino acids." Helvetica Chimica Acta 1996, 79, 913-941. URL:[Link]

  • Isidro-Llobet, A.; Alvarez, M.; Albericio, F. "Amino acid-protecting groups." Chemical Reviews 2009, 109, 2455-2504. URL:[Link]

  • Accela ChemBio. "Product Directory: (R)-3-(Fmoc-amino)-2-(tert-butoxymethyl)propanoic Acid (CAS: 847153-42-8)." URL: [Link]

  • NextSDS Substance Database. "Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid." URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming incomplete coupling of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid in SPPS

A Guide to Overcoming Coupling Challenges in Solid-Phase Peptide Synthesis (SPPS) Frequently Asked Questions (FAQs) Q1: What structural features of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid make it difficult t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Coupling Challenges in Solid-Phase Peptide Synthesis (SPPS)

Frequently Asked Questions (FAQs)

Q1: What structural features of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid make it difficult to couple?

A1: The primary challenge in coupling this amino acid lies in its significant steric hindrance. The bulky tert-butoxymethyl group on the beta-carbon, in close proximity to the reacting carboxyl group, physically obstructs the approach of the N-terminal amine of the growing peptide chain. This steric clash slows down the kinetics of the coupling reaction, often preventing it from reaching completion under standard SPPS conditions.[1][2]

Q2: My standard DIC/HOBt coupling protocol is resulting in a positive Kaiser test after coupling Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid. What is the likely cause?

A2: A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[3] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives like Hydroxybenzotriazole (HOBt) are often not potent enough to overcome the significant steric barrier presented by this amino acid.[2][4] The activated ester formed is not reactive enough to acylate the sterically hindered N-terminus of the peptide chain efficiently.

Q3: What are the immediate troubleshooting steps I should take to improve the coupling efficiency?

A3: If you observe incomplete coupling, the most effective immediate strategies are:

  • Switch to a more potent coupling reagent: Utilize a uronium/aminium or phosphonium salt-based reagent such as HATU, HCTU, or PyBOP. These reagents form more highly reactive activated esters that can overcome the steric hindrance.[2][4][5]

  • Perform a double coupling: Repeat the coupling step with a fresh preparation of the activated amino acid to drive the reaction to completion.[6][7]

  • Increase the coupling time: Extend the reaction time from the standard 1-2 hours to 4 hours, or even overnight, to allow more time for the sterically hindered reaction to proceed.[4]

Q4: Should I consider changing the solvent for this difficult coupling?

A4: Yes, the choice of solvent is crucial. While Dimethylformamide (DMF) is standard, N-methylpyrrolidone (NMP) has superior solvating properties and can be more effective in disrupting peptide aggregation, which can exacerbate coupling issues.[4] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[4]

Troubleshooting Workflow: A Systematic Approach

When initial attempts to couple Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid fail, a systematic approach to troubleshooting is recommended. The following workflow provides a logical progression from simple adjustments to more advanced techniques.

Troubleshooting_Workflow Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Reagent_Check Step 1: Upgrade Coupling Reagent Start->Reagent_Check Initial Failure Double_Couple Step 2: Implement Double Coupling Reagent_Check->Double_Couple Switch to HATU, HCTU, or PyBOP Success Coupling Successful Proceed with Synthesis Reagent_Check->Success If successful Time_Temp Step 3: Extend Reaction Time & Consider Temperature Double_Couple->Time_Temp If still incomplete Double_Couple->Success If successful Capping Step 4: Cap Unreacted Amines Time_Temp->Capping If still incomplete after extended time Time_Temp->Success If successful Capping->Success Prevents deletion sequences Failure Persistent Failure: Re-evaluate Strategy Capping->Failure If capping is extensive, consider sequence redesign HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Active_Ester Highly Reactive OAt-Active Ester Fmoc_AA->Active_Ester Reacts with HATU HATU HATU->Active_Ester Mediates formation of DIPEA DIPEA (Base) DIPEA->Active_Ester Activates Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond Reacts with Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond Attacks

Caption: Simplified mechanism of HATU-mediated coupling, forming a highly reactive intermediate.

References

  • BenchChem. (2025). Troubleshooting incomplete coupling of 8-Aminooctanoic acid in peptide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. THE Philly Sports Website.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling for Hindered Amino Acids. BenchChem Technical Support.
  • BOC Sciences.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • PMC - NIH. Advances in Fmoc solid-phase peptide synthesis.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Overcoming Aggreg
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • BenchChem. (2025).
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Biotage.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid in DMF

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve solubility issues with Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid in N,N-Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve solubility issues with Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid in N,N-Dimethylformamide (DMF) during peptide synthesis. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to ensure the successful incorporation of this valuable building block into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor solubility of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid in DMF. Is this expected?

While Fmoc-protected amino acids generally exhibit good solubility in common peptide synthesis solvents like DMF and N-methylpyrrolidone (NMP)[], the unique structure of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid, with its bulky tert-butoxymethyl group, can present solubility challenges. Factors such as concentration, the specific lot of the reagent, and the quality of the DMF can all influence dissolution[2].

Q2: What are the immediate signs of poor solubility during my experiment?

The most common indicators of poor solubility are the presence of undissolved particulate matter in the amino acid vial, leading to a cloudy or hazy solution. This can result in inaccurate concentration calculations and, more critically, incomplete coupling reactions during solid-phase peptide synthesis (SPPS), ultimately leading to deletion sequences and a lower yield of the target peptide[3].

Q3: Could the quality of my DMF be the culprit?

Absolutely. DMF can degrade over time to release dimethylamine[4]. This impurity can react with the Fmoc protecting group, leading to premature deprotection and subsequent side reactions[4]. Additionally, the presence of water in the DMF can negatively impact the solubility of hydrophobic Fmoc-amino acids. It is always recommended to use high-purity, anhydrous DMF for peptide synthesis[2].

Troubleshooting Workflow for Solubility Issues

If you are encountering poor solubility of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid in DMF, follow this systematic troubleshooting workflow. The process is designed to start with the simplest, least invasive methods and progress to more advanced techniques.

G cluster_0 Initial Observation cluster_1 Level 1: Basic Checks & Adjustments cluster_2 Level 2: Physical Dissolution Aids cluster_3 Level 3: Solvent System Modification cluster_4 Resolution A Poor solubility of Fmoc-(R)-3-amino-2- (tert-butoxymethyl)propanoic acid in DMF B Verify Concentration A->B Start Here C Assess DMF Quality B->C Concentration OK H Successful Dissolution B->H Issue Resolved D Apply Gentle Sonication C->D DMF Quality OK C->H Issue Resolved E Gentle Warming (30-40°C) D->E Still Insoluble D->H Issue Resolved F Introduce a Co-Solvent (e.g., DMSO) E->F Still Insoluble E->H Issue Resolved G Switch Primary Solvent to NMP F->G Still Insoluble F->H Issue Resolved G->H Issue Resolved

Caption: A stepwise troubleshooting guide for Fmoc-amino acid solubility.

Detailed Troubleshooting Protocols

Level 1: Basic Checks & Adjustments

1. Verify Concentration:

  • Rationale: The concentration of the amino acid solution may be too high for the given solvent and temperature[5].

  • Protocol:

    • Ensure your calculations for the desired concentration (e.g., 0.2 M) are correct.

    • If possible, try preparing a more dilute solution to see if the solubility improves.

2. Assess DMF Quality:

  • Rationale: As mentioned, degraded or wet DMF can hinder solubility and cause side reactions[2][4].

  • Protocol:

    • Use a fresh bottle of high-purity, anhydrous DMF.

    • Consider degassing the DMF prior to use to remove dissolved impurities[4].

Level 2: Physical Dissolution Aids

1. Gentle Sonication:

  • Rationale: Sonication uses ultrasonic waves to break apart solid aggregates, which can enhance dissolution[2].

  • Protocol:

    • Place the vial containing the amino acid and DMF in a sonicator bath.

    • Sonicate for 5-10 minute intervals.

    • Caution: Monitor the temperature of the sonicator bath, as prolonged sonication can generate heat and potentially lead to the degradation of the Fmoc-group[2].

2. Gentle Warming:

  • Rationale: Increasing the temperature can improve the solubility of many organic compounds[5].

  • Protocol:

    • Warm the solution in a water bath to 30-40°C[2].

    • Vortex or stir the solution intermittently.

    • Caution: Avoid excessive or prolonged heating, as this can degrade the Fmoc-amino acid[2].

Level 3: Solvent System Modification

1. Introduce a Co-Solvent:

  • Rationale: The addition of a small amount of a stronger solvent can significantly improve solubility[2]. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that can be effective[2][6].

  • Protocol:

    • To your suspension in DMF, add DMSO to a final concentration of 10-25% (v/v)[2].

    • Vortex or stir the mixture vigorously.

2. Switch Primary Solvent to NMP:

  • Rationale: N-Methyl-2-pyrrolidone (NMP) is generally a stronger solvent than DMF and can be more effective for dissolving difficult Fmoc-amino acids[2].

  • Protocol:

    • Prepare the amino acid solution using NMP instead of DMF, following the same concentration calculations.

    • Note that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP as compared to DMF, so use the solution promptly after preparation[4].

Solvent Properties at a Glance

SolventKey PropertiesConsiderations for Use
N,N-Dimethylformamide (DMF) Polar aprotic solvent, standard for SPPS.Quality is critical; can degrade to form dimethylamine[4].
N-Methyl-2-pyrrolidone (NMP) More polar and a stronger solvent than DMF.Can be more effective for dissolving difficult amino acids[2].
Dimethyl Sulfoxide (DMSO) Powerful polar aprotic solvent.Highly effective as a co-solvent to disrupt aggregation[2][6].

Final Recommendations

When working with structurally unique amino acids like Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid, it is prudent to perform a small-scale solubility test before committing the entire batch of material. By systematically working through the troubleshooting steps outlined above, you can overcome solubility challenges and ensure the successful and efficient synthesis of your target peptide.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Wang, Y., et al. (2015). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Scientific Reports, 5, 14813.
  • MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Benchchem. (n.d.). Solubility issues of Fmoc-Orn(Boc)-OH in automated peptide synthesizers.
  • García-Ramos, Y., et al. (2021). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. Journal of Peptide Science, 27(11), e3344.
  • Di Gioia, M. L., et al. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 31(3), 1023.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Biotage. (2026, March 11). Can binary solvents be used in automated solid-phase peptide synthesis?
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Lazaratos, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 1145.
  • Benchchem. (n.d.). overcoming poor solubility of Fmoc-H-DL-Abu-OH.
  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C..
  • ACS Publications. (2019, June 20). Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. ACS Sustainable Chemistry & Engineering.
  • Reddit. (2013, May 23). What solvent systems would be effective at dissolving Fmoc-lysine-OH?
  • Benchchem. (n.d.). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.

Sources

Troubleshooting

Technical Support Center: Optimizing TFA Cleavage Cocktails for His(Bum)-Containing Peptides

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the solid-phase peptide synthesis (SPPS) of Histidine-containing peptides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the solid-phase peptide synthesis (SPPS) of Histidine-containing peptides. Specifically, we address the mechanistic challenges and optimization strategies for cleaving peptides protected with the tert-butoxymethyl (Bum) group.

The Core Problem: The Mechanism of Bum Cleavage and Formaldehyde Release

The Fmoc-His(Bum)-OH derivative is a powerful tool in peptide chemistry, utilized primarily because it provides superior protection of the imidazole π-nitrogen, thereby suppressing Histidine racemization during coupling to near-zero levels ()[1].

However, the structural advantage of the Bum group becomes a liability during the final global deprotection. Acidolytic cleavage of the tert-butoxymethyl moiety by Trifluoroacetic Acid (TFA) generates two highly reactive intermediates: a tert-butyl cation and formaldehyde (HCHO) . While standard scavengers easily neutralize the carbocation, formaldehyde is a potent electrophile. If not efficiently trapped, HCHO rapidly reacts with peptide nucleophiles—most notably forming a +12 Da thiazolidine adduct with N-terminal Cysteine residues, or causing formylation/methylation (+30 Da / +14 Da) on Tryptophan, Arginine, or the N-terminus ().

Below is the mechanistic pathway illustrating the divergence between standard and optimized scavenging workflows.

BumCleavage HisBum Peptide-His(Bum)-Resin TFA TFA Cleavage Cocktail HisBum->TFA Intermediates Reactive Intermediates: Formaldehyde (HCHO) + t-Butyl Cation TFA->Intermediates Unscavenged Standard Scavengers Only (EDT, TIS, H2O) Intermediates->Unscavenged Inadequate HCHO trapping Scavenged Optimized Cocktail (+ Methoxyamine·HCl) Intermediates->Scavenged Efficient HCHO trapping Thiazolidine Thiazolidine Adducts (+12 Da on Cys) Unscavenged->Thiazolidine Formylation Formylation/Methylation (N-term, Trp, Arg) Unscavenged->Formylation SafePeptide Pure Deprotected Peptide (Intact His, Cys, Trp) Scavenged->SafePeptide Oxime HCHO Trapped as Oxime Derivative Scavenged->Oxime

Figure 1: Mechanistic pathway of His(Bum) TFA cleavage and the prevention of formaldehyde adducts.

Troubleshooting FAQs

Q1: Why do standard cleavage cocktails (e.g., Reagent K or TFA/TIS/H2O) fail to prevent these +12 Da and +30 Da adducts? A1: Standard scavengers like triisopropylsilane (TIS), ethanedithiol (EDT), and phenol are kinetically optimized to quench carbocations via hydride or electron donation. Formaldehyde, however, is an aldehyde that requires a strong nucleophile to be trapped. While EDT can theoretically trap HCHO to form dithiolanes, this intermolecular reaction is kinetically outcompeted by the highly favored intramolecular cyclization of HCHO with an N-terminal Cysteine (forming thiazolidine).

Q2: How does Methoxyamine hydrochloride (MeONH₂·HCl) solve this problem? A2: MeONH₂·HCl benefits from the "alpha-effect," making it an exceptionally strong and fast-acting nucleophile. When added to the cleavage cocktail, it kinetically outcompetes the peptide's internal nucleophiles. It rapidly reacts with formaldehyde to form a highly stable, inert oxime derivative, completely suppressing thiazolidine formation and formylation ().

Q3: Can I use free Cysteine as a scavenger in the cocktail instead of Methoxyamine? A3: While adding free Cysteine to the cocktail acts as a sacrificial scavenger for formaldehyde, empirical data shows it is significantly less effective than MeONH₂·HCl. Furthermore, excess Cysteine can complicate the downstream HPLC purification profile by forming mixed disulfides with the target peptide.

Quantitative Data: Scavenger Efficacy Comparison

The table below summarizes the causality between scavenger selection and crude peptide purity when cleaving His(Bum) and Cys-containing sequences.

Table 1: Quantitative Comparison of Scavenger Cocktails on His(Bum) Cleavage Purity

Cleavage Cocktail CompositionPrimary Target SpeciesThiazolidine Adduct (+12 Da)Overall Crude Purity
TFA / H₂O / TIS (95:2.5:2.5)t-Butyl cation> 35%< 50%
TFA / H₂O / EDT (95:2.5:2.5)t-Butyl cation, weak HCHO15 - 20%~ 70%
TFA / H₂O / EDT / MeONH₂·HCl (90:5:5)*t-Butyl cation & HCHONot Detected (0%) > 90%

*Note: 5% refers to an aqueous MeONH₂·HCl solution (1 g/mL) added to the cocktail.

Optimized Cleavage Protocol for His(Bum)-Peptides

This self-validating protocol ensures complete global deprotection while fully suppressing formaldehyde-mediated adduct formation.

Materials Required:

  • Trifluoroacetic acid (TFA, LC-MS grade)

  • 1,2-Ethanedithiol (EDT)

  • Methoxyamine hydrochloride (MeONH₂·HCl)

  • Ultrapure Water (H₂O)

  • Ice-cold tert-butyl methyl ether (TBME)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the cleavage cocktail fresh to prevent premature degradation of the scavengers.

    • Formulation: Mix 9.0 mL TFA, 0.5 mL EDT, and 0.5 mL of an aqueous MeONH₂·HCl solution (prepared by dissolving 0.5 g MeONH₂·HCl in 0.5 mL H₂O).

    • Causality Note: MeONH₂·HCl must be in massive molar excess relative to the Bum groups on the resin to ensure pseudo-first-order trapping kinetics, forcing the equilibrium toward the oxime derivative.

  • Resin Treatment: Add 10 mL of the prepared cleavage cocktail per 1 gram of dry peptide-resin in a chemically resistant cleavage vessel.

  • Incubation: Agitate the suspension gently at room temperature (20–25 °C) for exactly 2 hours.

    • Causality Note: 2 hours is optimal for complete Bum removal. Extended cleavage times risk unwanted thioether formation if excess EDT begins reacting with sensitive residues.

  • Filtration & Concentration: Filter the resin through a fritted syringe and wash the resin bed with 2 mL of neat TFA to extract any residual peptide. Concentrate the combined filtrates under a gentle, steady stream of nitrogen until the volume is reduced to approximately one-third.

  • Precipitation (Self-Validation Step): Add the concentrated filtrate dropwise into 10 volumes of ice-cold TBME. A dense, white precipitate should form immediately—this visually validates successful cleavage and precipitation of the peptide salt. Centrifuge at 3000 x g for 5 minutes to pellet the peptide.

  • Washing & Drying: Decant the supernatant carefully. Wash the pellet twice more by resuspending in cold TBME and centrifuging. This removes residual TFA, EDT, and the highly soluble oxime byproducts. Dry the final pellet under a vacuum desiccator overnight before HPLC analysis.

References
  • Mergler, M., Dick, F., Sax, B., Schwindling, J. and Vorherr, T. (2001), "Synthesis and Application of Fmoc-His(3-Bum)-OH". Journal of Peptide Science, 7: 502-510. URL: [Link]

  • Behrendt, R., White, P. and Offer, J. (2016), "Advances in Fmoc solid-phase peptide synthesis". Journal of Peptide Science, 22: 4-27. URL: [Link]

Sources

Optimization

Preventing side reactions during Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid coupling

Topic: Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid Coupling Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid Coupling

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the incorporation of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Troubleshooting: Core Challenges & Causality

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a β2 -amino acid derivative. Unlike standard α -amino acids, the side chain (a tert-butoxymethyl ether) is located on the C2 carbon, adjacent to the reactive carboxyl group. This unique architecture introduces three primary synthetic bottlenecks:

Challenge A: Base-Catalyzed C2-Epimerization

The Causality: During the activation of the C1 carboxyl group, the proton at the adjacent C2 position becomes highly acidic. If strong tertiary amines like N,N-Diisopropylethylamine (DIEA) are used—typically alongside uronium salts like HATU—the base abstracts the C2 proton. This forms a planar enolate intermediate. Upon reprotonation, the (R)-stereocenter is randomized, leading to a mixture of diastereomers[1].

Base-catalyzed C2-epimerization mechanism during activation.

The Solution: Eliminate strong bases from the activation step. Transition to a base-free carbodiimide coupling strategy using N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure[2].

Challenge B: Sluggish Coupling due to Steric Hindrance

The Causality: The bulky tert-butoxymethyl group at the C2 position creates severe steric shielding around the activated ester, physically blocking the incoming nucleophile (the N-terminal amine of the resin-bound peptide). The Solution: Utilize highly reactive additives like Oxyma Pure, which forms an exceptionally reactive ester intermediate, and apply mild microwave heating (50°C) to overcome the activation energy barrier[2].

Challenge C: Premature Loss of the tert-Butyl (tBu) Ether

The Causality: The tert-butoxymethyl side chain is an acid-sensitive ether designed to be cleaved during the final Trifluoroacetic Acid (TFA) global deprotection. Prolonged exposure to acidic coupling additives or improper washing can cause premature deprotection, opening the door to side reactions like O-acylation. The Solution: Strictly limit pre-activation times (≤ 3 minutes) and ensure thorough DMF washes between cycles to maintain a neutral resin environment[3].

Protocol Engineering: Optimized Coupling Strategy

To synthesize a self-validating system that mitigates these risks, we recommend the following base-free, high-efficiency protocol.

Quantitative Reagent Comparison

Table 1: Evaluation of coupling systems for β2 -amino acids.

Coupling Reagent SystemBase RequiredEpimerization Risk at C2Steric Hindrance OverlapRecommended Use Case
DIC / Oxyma Pure NoneVery Low ExcellentPrimary recommendation
HATU / sym-CollidineWeak (Collidine)ModerateGoodAlternative if DIC/Oxyma fails
HATU / DIEAStrong (DIEA)HighExcellentAvoid; causes loss of stereocenter
BOP / DIEAStrong (DIEA)HighModerateObsolete; toxic byproducts[1]
Step-by-Step Methodology: Base-Free DIC/Oxyma Coupling

Note: This protocol is scaled for 0.1 mmol synthesis.

  • Resin Preparation: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 20 minutes to ensure maximum accessibility of the N-terminal amines.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes[3].

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Critical: Residual base will trigger epimerization in the next step.

  • Pre-Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid and 0.3 mmol (3 eq) of Oxyma Pure in minimal DMF. Add 0.3 mmol (3 eq) of DIC. Stir for exactly 3 minutes at room temperature.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 60–90 minutes at room temperature. For highly difficult sequences, utilize microwave-assisted SPPS at 50°C for 15 minutes[2].

  • Washing: Wash the resin with DMF (5 × 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Yellow beads: Coupling is complete. Proceed to the next cycle.

    • Blue/Purple beads: Incomplete coupling. Do not deprotect; perform a second coupling (repeat steps 4-6).

Optimized base-free coupling workflow for sterically hindered beta-amino acids.

Scientist-to-Scientist FAQs

Q: Why is my peptide yield so low despite extended coupling times? A: β2 -amino acids suffer from severe steric hindrance due to the bulky substituent at the C2 position. Extended times at room temperature may not overcome the activation energy barrier. We recommend implementing a double coupling strategy or utilizing microwave-assisted heating (50°C) to thermodynamically drive the reaction forward[2].

Q: Can I use HOBt instead of Oxyma Pure? A: While HOBt is a classic additive, Oxyma Pure provides superior coupling efficiency and a significantly lower risk of epimerization. This is particularly critical for sterically hindered and epimerization-prone residues like β2 -amino acids[4].

Q: Is the tert-butoxymethyl ether at risk during Fmoc deprotection? A: No, the tert-butyl (tBu) ether is highly stable to basic conditions (like 20% piperidine)[3]. However, it is acid-sensitive. Ensure your final cleavage cocktail (e.g., TFA/TIPS/Water) contains appropriate scavengers to cleanly remove the tBu group without causing alkylation of sensitive residues (like Cys, Met, or Trp)[5].

Q: I must use a uronium salt (like HATU) due to lab supply constraints. How can I minimize epimerization? A: If you cannot use DIC/Oxyma, replace the strong base DIEA with a weaker, sterically hindered base like sym-collidine (2,4,6-trimethylpyridine). Collidine is bulky enough to facilitate carboxyl activation while minimizing the abstraction of the C2 proton[1].

References
  • [2] Chemical Reviews. "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications." ACS Publications. Available at:[Link]

  • [4] Google Patents. "Solution phase synthesis and crystallization of beta-turn peptidomimetic cyclic salts." WO2017005902A1. Available at:

Sources

Troubleshooting

Improving overall peptide yield when using Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for improving peptide synthesis outcomes when incorporating Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid . This document pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for improving peptide synthesis outcomes when incorporating Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid . This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome the unique challenges posed by this sterically hindered building block and achieve higher peptide yields and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My coupling reaction is incomplete. The Kaiser test remains positive (blue/purple) after attempting to couple Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid. What is happening and how can I fix it?

A1: Root Cause Analysis & Solution

An incomplete coupling is the most common issue encountered with this amino acid and is almost always due to significant steric hindrance. The presence of a substituent on the α-carbon, combined with the bulky tert-butoxymethyl side chain, dramatically slows down the kinetics of amide bond formation[1][2]. Standard coupling conditions are often insufficient to drive the reaction to completion.

Immediate Corrective Actions:

  • Employ a More Potent Coupling Reagent: The choice of coupling reagent is critical. While standard reagents like HBTU or DIC/HOBt are effective for many amino acids, hindered residues require activators that generate more reactive esters. Reagents based on HOAt or Oxyma Pure are superior due to the lower pKa of their leaving groups, which accelerates the coupling reaction.

  • Perform a Double Coupling: Repeating the coupling step with fresh reagents is a highly effective strategy to push the reaction towards completion. After the first coupling attempt, if monitoring indicates an incomplete reaction, simply drain the vessel and add a new solution of activated amino acid[3].

  • Increase Reaction Time and Concentration: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can compensate for the slow kinetics[4]. Additionally, increasing the concentration of the amino acid and coupling reagents (e.g., from 0.2 M to 0.5 M) increases the probability of molecular interactions, favoring amide bond formation[5].

Recommended Coupling Reagent Strategy

For sterically demanding couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended. Their properties are summarized below.

Coupling ReagentClassLeaving GroupKey AdvantagesConsiderations
HBTU/TBTU AminiumHOBtCost-effective, widely used for routine synthesis.May be insufficient for severely hindered couplings. Can cause guanidinylation of the free N-terminus.
HATU AminiumHOAtHighly Recommended. HOAt is a superior leaving group to HOBt, providing anchimeric assistance that significantly accelerates coupling and reduces racemization.More expensive than HBTU. Can also cause guanidinylation.
HCTU Aminium6-Cl-HOBtMore reactive and less expensive than HATU.May cause guanidinylation.
COMU AminiumOxyma PureHighly Recommended. Generates highly reactive Oxyma esters. Considered superior to HATU in some difficult couplings and is non-explosive.Limited solution stability.
PyAOP PhosphoniumHOAtExcellent for hindered couplings, especially involving N-methyl amino acids. Does not cause guanidinylation[6].More expensive.
Troubleshooting Workflow for Incomplete Coupling

G start Couple Fmoc-(R)-3-amino-2- (tert-butoxymethyl)propanoic acid (e.g., HATU, 2h) kaiser_test Perform Kaiser Test start->kaiser_test result_neg Result: Negative (Yellow) Coupling Successful kaiser_test->result_neg Pass result_pos Result: Positive (Blue) Incomplete Coupling kaiser_test->result_pos Fail proceed Proceed to Next Deprotection Step result_neg->proceed double_couple Perform Double Coupling (Fresh Reagents, 2-4h) result_pos->double_couple kaiser_test2 Perform Kaiser Test double_couple->kaiser_test2 result2_neg Result: Negative (Yellow) Coupling Successful kaiser_test2->result2_neg Pass result2_pos Result: Positive (Blue) Coupling Still Incomplete kaiser_test2->result2_pos Fail result2_neg->proceed cap Cap Unreacted Amines (See Protocol 2) result2_pos->cap cap->proceed G cluster_0 Cleavage Cocktail TFA TFA (Strong Acid) PeptideResin Peptide-Resin Complex (with t-Bu side chain) TFA->PeptideResin Attacks Scavenger Scavenger (TIS) tBu_Cation t-Butyl Cation (Reactive) Scavenger->tBu_Cation Traps CleavedPeptide Crude Peptide (Deprotected) PeptideResin->CleavedPeptide Releases PeptideResin->tBu_Cation Releases TrappedCation Quenched Cation (Inert) tBu_Cation->TrappedCation

Caption: Role of TFA and scavengers during final peptide cleavage.

Solution 2: Addressing On-Resin Synthesis Failure

If the test cleavage reveals a failed synthesis, you must revisit the coupling protocol. The presence of deletion sequences corresponding to the omission of the hindered amino acid confirms incomplete coupling. In this case, implement the more aggressive coupling strategies outlined in Q1. For future syntheses, consider incorporating a capping step immediately after coupling the hindered residue to terminate any unreacted chains, which simplifies final purification.[3]

Frequently Asked Questions (FAQs)

Q1: What exactly makes Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid a "difficult" amino acid? This building block is challenging due to severe steric hindrance at its reactive centers. It is an α,α-disubstituted amino acid, meaning the α-carbon has an extra alkyl group, which physically blocks access to the N-terminus for the incoming activated carboxyl group.[1] Furthermore, the bulky tert-butoxymethyl group on the side chain adds another layer of steric obstruction, significantly lowering the reactivity compared to standard α-amino acids.[7]

Q2: Which specific coupling reagents do you most strongly recommend for this amino acid? For maximum yield and purity, we strongly recommend using HATU or COMU . These reagents generate highly reactive OAt or Oxyma active esters, respectively, which have been shown to be superior for overcoming the challenges of sterically hindered couplings. While more expensive, their efficiency often justifies the cost by preventing failed syntheses.

Q3: How can I be certain coupling is complete before moving on? The most common method is the Kaiser (ninhydrin) test , which detects free primary amines. A few beads of resin are taken, washed, and treated with ninhydrin reagents. A yellow color indicates a negative result (no free amines, successful coupling), while a deep blue or purple color indicates a positive result (free amines present, failed coupling).[8] Be aware that for sterically hindered N-termini, the Kaiser test can sometimes give a false negative. If in doubt, performing a double coupling is a safe practice.[3]

Q4: Are there any special considerations for Fmoc deprotection when using this amino acid? The Fmoc deprotection step itself (using 20% piperidine in DMF) is generally not affected by the structure of this amino acid. However, aggregation of the growing peptide chain, which can be promoted by bulky or hydrophobic residues, can sometimes hinder the access of the piperidine solution to the Fmoc group.[8] Ensure adequate resin swelling and agitation during deprotection. If aggregation is suspected, using solvents like NMP or adding chaotropic salts may help.[9]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

This protocol uses HATU as the coupling reagent and is designed for a 0.1 mmol synthesis scale.

  • Preparation: In a separate vessel, dissolve Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (4 eq., 0.4 mmol, 159 mg) and HATU (3.9 eq., 0.39 mmol, 148 mg) in N,N-Dimethylformamide (DMF, ~2 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 140 µL) to the amino acid/HATU solution. Vortex for 1-2 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for at least 2 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test to check for completion.

  • Recoupling (If Necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 1-4 (a "double coupling").[3]

Protocol 2: Acetyl Capping of Unreacted N-termini

This step is performed after a positive Kaiser test following a double coupling to permanently block unreacted chains.

  • Wash: Wash the resin thoroughly with DMF (3x) to remove residual coupling reagents.

  • Prepare Capping Solution: Prepare a capping solution of Acetic Anhydride / DIPEA / DMF (e.g., in a 5:6:89 ratio). For a 5 mL volume, this would be 250 µL acetic anhydride, 300 µL DIPEA, and 4.45 mL DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash: Drain the capping solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) before proceeding to the next Fmoc-deprotection step.

Protocol 3: Final Peptide Cleavage and Deprotection

This protocol uses a general-purpose, robust cleavage cocktail.

  • Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: TFA / Water / TIS (95:2.5:2.5 v/v/v) . For 10 mL, this is 9.5 mL TFA, 0.25 mL water, and 0.25 mL Triisopropylsilane (TIS). Cool the mixture on ice for 5-10 minutes.

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.[10]

  • Peptide Precipitation: Filter the cleavage mixture away from the resin beads into a new centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate (the crude peptide) should form immediately.

  • Isolation: Centrifuge the tube to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum before analysis and purification.

References

  • Chem-Impex. (n.d.). Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid.
  • NextSDS. (n.d.). FMoc-(R)-3-aMino-2-(tert-butoxyMethyl)propanoic acid.
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5834–5837. Available from: [Link]

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available from: [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • Pattison, J. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.
  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation.
  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. Springer Link.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Fields, C. G., et al. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • CymitQuimica. (n.d.). (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

Sources

Optimization

Resolving steric hindrance issues with Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance in Peptide Synthesis Welcome to the technical support resource for Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance in Peptide Synthesis

Welcome to the technical support resource for Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deep, mechanistic understanding of the challenges posed by this unique amino acid derivative. This molecule is a valuable building block for creating complex peptide structures, but its significant steric bulk requires a thoughtful and optimized approach to solid-phase peptide synthesis (SPPS).[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Part 1: Understanding the Core Challenge: Steric Hindrance

Before diving into troubleshooting, it's crucial to understand the source of the difficulty. The structure of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid presents two major steric impediments:

  • β-Substitution: The presence of a bulky tert-butoxymethyl group on the carbon adjacent (β-position) to the carboxyl group physically obstructs the reaction site.

  • Fmoc Protecting Group: The large, planar Fmoc group further contributes to the crowded environment around the reactive carboxyl group.

This combined bulk slows down the kinetics of key reactions, primarily the acylation (coupling) step, making it a "difficult coupling."[2]

G cluster_0 Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid cluster_1 Sources of Steric Hindrance mol mol a Bulky tert-butoxymethyl Group at β-position mol->a b Large Fmoc Protecting Group mol->b

Caption: Key structural features causing steric hindrance.

Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid failing or showing low yield?

Answer: The primary reason for incomplete or failed coupling is severe steric hindrance.[2][3] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with HOBt, often lack the reactivity to overcome the high activation energy barrier created by the bulky substituents.[3][4] These reagents form activated esters that are not reactive enough to acylate the resin-bound amine in a reasonable timeframe before they are consumed by side reactions or degradation. The physical blocking of the reactive sites simply prevents the necessary molecular approach for bond formation.

Q2: What are the signs of an incomplete or difficult coupling reaction?

Answer: You can diagnose a difficult coupling through several indicators:

  • Positive Kaiser Test: A positive Kaiser test (or other amine test) after the coupling step indicates the presence of unreacted free amino groups on the resin.

  • LC-MS Analysis of a Test Cleavage: Analysis of a small sample of resin after coupling will show a significant peak for the unreacted peptide (n-1 sequence) and a small or non-existent peak for the desired product.

  • Repetitive "Capping" Peaks: If you are using a capping step (e.g., with acetic anhydride), you will see a prominent acetyl-capped peptide peak in your LC-MS, confirming that the coupling failed and the unreacted amines were subsequently blocked.

Q3: Are there specific coupling reagents recommended for such a sterically hindered amino acid?

Answer: Absolutely. For sterically demanding couplings, it is essential to use more potent activating agents. These generally fall into two categories: phosphonium salts and aminium/uronium salts.[3] Reagents like HATU, HCTU, and PyAOP are highly recommended because they form more reactive activated esters (OAt or 6-ClOBt esters) which can overcome the steric barrier more effectively than HOBt esters.[5]

Part 3: Troubleshooting Guide: Incomplete Coupling

This is the most common issue encountered. The following guide provides a systematic approach to resolving low coupling efficiency.

Problem: My Kaiser test is strongly positive after a 2-hour coupling using standard HBTU/DIPEA.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) step1 Step 1: Switch to a High-Potency Coupling Reagent start->step1 reagents Recommended: HATU, HCTU, PyAOP, COMU Why: Forms more reactive activated esters step1->reagents step2 Step 2: Optimize Reaction Conditions step1->step2 conditions Increase reaction time (4h to overnight) Slightly increase temperature (RT to 35-40°C) Caution: Balance with racemization risk step2->conditions step3 Step 3: Perform a Double Coupling step2->step3 double_couple Drain reagents after first coupling, wash with DMF, then add a fresh solution of activated amino acid. step3->double_couple end Successful Coupling (Negative Kaiser Test) step3->end

Caption: Troubleshooting workflow for incomplete coupling.

Solution Pathway 1: Upgrade Your Coupling Reagent

Standard uronium reagents like HBTU are good, but for extreme cases like this, a more powerful option is warranted. HATU is often the reagent of choice for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[5]

Table 1: Comparison of Coupling Reagents for Hindered Systems

Reagent ClassExample ReagentRelative Reactivity for Hindered AAKey Considerations
Aminium/Uronium HATU ExcellentHighly effective, but can cause guanidinylation of the free amine if used in excess.[3][5]
HCTU Very GoodMore reactive than HBTU due to the 6-chloro-HOBt leaving group. A cost-effective alternative to HATU.[4]
COMU ExcellentIncorporates OxymaPure, making it a safer, non-explosive alternative to benzotriazole-based reagents.[4][6]
Phosphonium PyAOP ExcellentSimilar reactivity to HATU but does not cause guanidinylation side reactions.[6]
PyBOP GoodAn effective phosphonium reagent, though generally considered slightly less reactive than PyAOP or HATU for the most difficult cases.[7]
Solution Pathway 2: Detailed Experimental Protocol

Here is a robust protocol for coupling Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid using HATU.

Protocol: HATU-Mediated Coupling for Sterically Hindered Amino Acids

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test after the piperidine step) and the resin has been thoroughly washed with DMF (at least 5 times).[8]

  • Activation Mixture Preparation (Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (3-5 equivalents relative to resin loading).

    • Add HATU (2.9-4.9 equivalents, slightly less than the amino acid).

    • Dissolve the solids in a minimal volume of anhydrous DMF.

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[9]

  • Coupling Reaction:

    • Add the activated amino acid solution to the prepared resin.

    • Agitate the mixture at room temperature. For this hindered amino acid, extend the initial coupling time to at least 4 hours.

  • Monitoring and Recoupling:

    • After 4 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • If the test is still positive, drain the reaction vessel and perform a "double coupling" by adding a freshly prepared activation mixture and allowing it to react overnight.

  • Wash: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.[9]

Part 4: Other Potential Issues
Q4: I've managed to couple the amino acid, but now the subsequent Fmoc deprotection is very slow. Why?

Answer: The same steric shielding that hinders the coupling reaction can also impede the approach of the piperidine molecule used for Fmoc deprotection. The bulky groups create a crowded environment that slows the base-mediated β-elimination mechanism required to remove the Fmoc group.

Troubleshooting Slow Fmoc-Deprotection:

  • Extend Reaction Time: Increase the standard 5-20 minute deprotection time to 30-60 minutes.[8]

  • Use a Stronger Base: Replace the standard 20% piperidine in DMF with a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU / 2% piperidine in DMF. DBU is a stronger, non-nucleophilic base that can accelerate deprotection.[10]

    • Caution: DBU can catalyze aspartimide formation if an aspartic acid residue is present in the sequence.[10] Evaluate your peptide sequence before using DBU.

Q5: Does the tert-butoxymethyl side-chain protecting group require special cleavage conditions?

Answer: No, the tert-butoxymethyl ether is an acid-labile protecting group. It is cleaved simultaneously with other tBu-based side-chain protecting groups and the peptide's cleavage from most acid-sensitive resins (like Wang or Rink Amide) during the final TFA cleavage step.[11] A standard cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS), will efficiently remove this group.[12]

References
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry - Aapptec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • FMoc-(R)-3-aMino-2-(tert-butoxyMethyl)propanoic acid - NextSDS. [Link]

  • (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid - PubChem. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. - Semantic Scholar. [Link]

  • Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - PMC. [Link]

  • Fmoc / t-Bu Solid Phase Synthesis - Sunresin. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing coupling efficiency: Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid vs standard beta-amino acids

Introduction: The Rising Importance of β-Amino Acids and the Coupling Challenge In the landscape of modern drug development, peptidomimetics incorporating β-amino acids are gaining significant traction. These structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Importance of β-Amino Acids and the Coupling Challenge

In the landscape of modern drug development, peptidomimetics incorporating β-amino acids are gaining significant traction. These structural analogs of natural α-amino acids confer unique and advantageous properties to peptides, including enhanced proteolytic stability, predictable conformational pre-organization, and diverse biological activities.[1][2] The backbone extension by an additional carbon atom allows for the formation of novel secondary structures, such as helices and turns, which are critical for mimicking or inhibiting biological interactions.

The workhorse for constructing these molecules is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][][5] A cornerstone of this technique is the efficiency of the amide bond formation, or "coupling," step. While standard β-amino acids can often be incorporated with relative ease, the synthesis of peptides containing substituted or sterically hindered β-amino acids presents a significant challenge.[6][7]

This guide provides an in-depth comparison of the coupling efficiency between a sterically demanding building block, Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid , and standard, non-hindered β-amino acids. We will explore the structural and mechanistic basis for differences in reactivity and provide data-driven protocols for optimizing their incorporation into peptide chains.

Structural Analysis: The Root of the Reactivity Difference

The primary determinant of coupling efficiency in SPPS is steric hindrance around the reacting functional groups—the incoming Nα-Fmoc-amino acid's carboxyl group and the resin-bound free amine.

FeatureStandard β-Amino Acid (e.g., Fmoc-β-Ala-OH)Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
Structure Linear, flexible backboneBulky tert-butoxymethyl group at the C2 (α) position
Steric Hindrance LowHigh
Conformational Freedom HighRestricted due to the C2 substituent
Impact on Coupling Facile approach of coupling reagents and the N-terminal amineSteric shielding of the C1 carboxyl group, impeding activation and subsequent nucleophilic attack

The bulky substituent at the C2 position of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid creates a sterically crowded environment. This significantly obstructs the approach of both the activating agent and the resin-bound amine, leading to slower reaction rates and a higher propensity for incomplete coupling.[6][7]

Figure 1. Comparison of a standard β-amino acid and a C2-substituted, sterically hindered analog.

Experimental Comparison: Coupling Efficiency Under Standard and Optimized Conditions

To quantify the difference in coupling efficiency, a comparative experiment was designed. A model dipeptide was synthesized on Rink Amide resin by coupling either Fmoc-β-Ala-OH or Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid to a resin-bound glycine.

Experimental Protocols

Protocol 1: Standard Coupling Conditions (HBTU/DIPEA)

  • Resin Preparation: Swell Fmoc-Gly-Rink Amide resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).[9] Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq) and HBTU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq).[10]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Analysis: Cleave a small sample of the resin using a solution of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours.[3] Analyze the crude product by HPLC to determine purity and yield.

Protocol 2: Optimized Coupling for Hindered Amino Acids (HATU/DIPEA)

Steps 1 and 2 are identical to the standard protocol.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq).[11]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 4 hours at room temperature. A second coupling (double coupling) may be performed if a qualitative test (e.g., Kaiser test) indicates the presence of free amines.[8]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Analysis: Perform cleavage and HPLC analysis as described in Protocol 1.

Data Summary & Analysis
Amino AcidCoupling ProtocolCoupling Time (hr)Crude Purity (%)Key Observation
Fmoc-β-Ala-OHStandard (HBTU)2>95%Efficient coupling with standard reagents.
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acidStandard (HBTU)2~45%Significant amount of unreacted starting material.
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acidOptimized (HATU)4>90%HATU significantly improves coupling efficiency for the hindered residue.

The data clearly demonstrates that standard coupling conditions are insufficient for the sterically hindered β-amino acid, resulting in very low purity. The use of HATU, a more potent coupling reagent, dramatically improves the outcome.[12][13] HATU forms a highly reactive OAt-active ester, which is more effective at overcoming the steric barrier compared to the OBt-ester formed by HBTU.[14][15] The extended reaction time further helps to drive the sluggish reaction to completion.

Workflow and Mechanistic Considerations

The efficiency of the coupling reaction is contingent on several factors, from resin preparation to the choice of activating agent.

G cluster_workflow Comparative SPPS Workflow cluster_coupling Coupling Comparison Resin 1. Start: Swell Fmoc-Gly-Resin Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Standard_AA Fmoc-β-Ala-OH + HBTU/DIPEA Wash1->Standard_AA Standard Protocol Hindered_AA Fmoc-Hindered-β-AA + HATU/DIPEA Wash1->Hindered_AA Optimized Protocol Wash2 5. Wash (DMF/DCM) Standard_AA->Wash2 Hindered_AA->Wash2 Cleave 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Analyze 7. HPLC Analysis (Purity & Yield) Cleave->Analyze

Figure 2. Experimental workflow for comparing coupling efficiencies.

The mechanism of activation is key. Aminium/uronium-based reagents like HBTU and HATU react with the amino acid's carboxyl group to form an activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine on the resin.

G cluster_mechanism Amide Bond Formation Mechanism AA Fmoc-AA-COOH (Carboxylic Acid) Active_Ester Activated Intermediate (Highly Reactive Ester) AA->Active_Ester Activation Reagent Coupling Reagent (e.g., HATU) + Base Reagent->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) Active_Ester->Peptide_Bond Coupling Resin_Amine H₂N-Peptide-Resin (Free Amine) Resin_Amine->Peptide_Bond Byproducts Soluble Byproducts

Figure 3. Generalized mechanism of carboxyl activation and coupling in SPPS.

For Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid, the steric bulk around the carboxylic acid hinders the "Activation" step. The enhanced reactivity of the HATU-derived active ester is necessary to facilitate the subsequent "Coupling" step with the resin-bound amine.[13]

Conclusion and Recommendations

The incorporation of sterically hindered β-amino acids like Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid into peptides is achievable but requires a departure from standard SPPS protocols.

  • For standard β-amino acids , coupling with common reagents like HBTU is typically efficient, yielding high-purity products within standard reaction times (1-2 hours).

  • For C2-substituted, hindered β-amino acids , standard conditions are inadequate. The use of a more potent coupling reagent, such as HATU, is strongly recommended.[13][14]

  • Optimization strategies for hindered couplings include extending reaction times (≥ 4 hours), performing double couplings, and considering microwave-assisted synthesis to provide additional energy to overcome the activation barrier.[7]

By understanding the structural basis for the disparate reactivity and selecting the appropriate coupling reagents and conditions, researchers can successfully incorporate these valuable, non-canonical building blocks to advance the field of peptide-based therapeutics.

References

  • Gopi, H., et al. (2003). Design and synthesis of beta-peptides with biological activity. PubMed. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Ziegler, T., et al. (2018). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available at: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Available at: [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • CSBio. (n.d.). Solid-phase peptide synthesis introduction. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Baudoin, O., et al. (2019). A new approach to beta-amino acids via enantiospecific ring-walking. Nature Communications. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]

Sources

Comparative

Comparative Guide: Fmoc-Ser(tBu)-OH vs. Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic Acid in Peptide Stability

Executive Summary The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation in vivo[1]. To circumvent this limitation, st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation in vivo[1]. To circumvent this limitation, structural modification using unnatural amino acids—specifically β-amino acids—has emerged as a premier pseudo-peptization strategy[1].

This guide provides an objective, data-backed comparison between the standard α-amino acid building block, Fmoc-Ser(tBu)-OH , and its β2-homologue, Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid [2]. We will analyze their structural differences, mechanistic impacts on proteolytic stability, and the specific solid-phase peptide synthesis (SPPS) protocols required for their successful incorporation.

Chemical Profiling & Structural Analysis

  • Fmoc-Ser(tBu)-OH: This is the conventional, orthogonally protected derivative of L-serine. It features an α-carbon backbone where both the amino group and the side chain (a tert-butyl protected hydroxyl group) are attached to the same carbon. Peptides synthesized entirely with α-amino acids are highly susceptible to hydrolysis by endogenous proteases[1].

  • Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid: This compound is a β2-amino acid derivative. Structurally, it introduces an additional methylene (-CH2-) group into the peptide backbone[3]. Specifically, the amino group is located on the β-carbon (C3), while the tert-butoxymethyl side chain is positioned on the α-carbon (C2)[2]. This single-atom backbone extension fundamentally alters the peptide's local topology, creating a "peptidomimetic" foldamer[3].

G cluster_0 Native α-Peptide (Serine) cluster_1 β2-Peptidomimetic (β2-Homoserine) N1 Standard Amide Bond (α-Carbon) N2 Protease Recognition (Catalytic Triad Match) N1->N2 N3 Rapid Degradation (Low Stability) N2->N3 M1 Extended Backbone (+1 Methylene at β-Carbon) M2 Steric Mismatch & Altered H-Bonding M1->M2 M3 Protease Evasion (High Stability) M2->M3

Fig 1: Proteolytic degradation pathways: native α-peptides vs. resistant β2-peptidomimetics.

Mechanistic Basis for Stability (Expertise & Experience)

The causality behind the enhanced stability of β-peptides lies in the strict spatial requirements of proteolytic enzymes. Proteases (such as neutral endopeptidase EP24.11, DPP-IV, and pepsin) have evolved to recognize the standard spacing of α-peptide bonds (approximately 3.8 Å between adjacent α-carbons)[1].

When Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is incorporated into a sequence, it induces two primary defense mechanisms:

  • Steric Mismatch: The extra methylene group extends the backbone, causing a steric clash within the protease's active site[4]. The enzyme cannot properly align the scissile bond with its catalytic triad.

  • Loss of H-Bond Register: The altered spacing disrupts the critical hydrogen-bonding network required for the enzyme to stabilize the transition state during amide bond hydrolysis[3].

Consequently, β-peptides are highly resilient to localized and general enzymatic degradation, often extending in vivo half-lives from minutes to days without completely sacrificing target receptor affinity[4].

Experimental Methodologies (Trustworthiness)

To ensure reproducibility, the following self-validating protocols outline the synthesis and evaluation of peptides containing these building blocks.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Assembly

The coupling of β2-amino acids requires optimized conditions due to the altered steric environment and potential for slower aminolysis compared to standard α-amino acids.

  • Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5x).

  • Coupling Fmoc-Ser(tBu)-OH (Standard):

    • Reagents: 3.0 eq amino acid, 3.0 eq DIC, 3.0 eq OxymaPure[5].

    • Reaction: 45 minutes at room temperature. OxymaPure minimizes racemization and is highly efficient for unhindered α-amino acids[5].

  • Coupling Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (Optimized):

    • Reagents: 3.0 eq amino acid, 2.9 eq HATU, 6.0 eq DIPEA[6].

    • Expert Insight: The β2-position can exhibit steric hindrance. HATU generates a highly reactive OAt ester, which provides anchimeric assistance. This makes it superior for hindered couplings and ensures complete conversion without the need for elevated temperatures[6].

    • Reaction: 60–90 minutes at room temperature. Perform a Kaiser test; if positive, repeat with a double coupling step.

  • Cleavage: Treat the dried resin with 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours. Precipitate the crude peptide in cold diethyl ether.

Workflow S1 SPPS Assembly (HATU/DIPEA) S2 TFA Cleavage & Deprotection S1->S2 95% TFA S3 RP-HPLC Purification S2->S3 Crude S4 Human Blood Serum Assay S3->S4 >95% Pure S5 LC-MS Quantification S4->S5 Aliquots

Fig 2: End-to-end workflow from SPPS assembly to LC-MS serum stability quantification.

Protocol B: Serum Stability Assay
  • Preparation: Dissolve the purified peptide in PBS (pH 7.4) to a concentration of 1 mM.

  • Incubation: Mix 200 µL of peptide solution with 800 µL of 25% human blood serum (pre-warmed to 37°C). Incubate at 37°C.

  • Sampling: Extract 100 µL aliquots at t = 0, 1, 2, 4, 8, 12, and 24 hours.

  • Quenching: Immediately add 200 µL of ice-cold acetonitrile containing 1% TFA to denature serum proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS to quantify the remaining intact peptide area under the curve (AUC).

Quantitative Data & Comparison

The following table summarizes the operational and performance metrics of both building blocks based on standard peptide chemistry benchmarks.

ParameterFmoc-Ser(tBu)-OHFmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
Backbone Classification α-amino acidβ2-amino acid
Optimal Coupling Reagent DIC / OxymaPureHATU / DIPEA or COMU
Coupling Time (RT) 30 - 45 minutes60 - 90 minutes (Double coupling recommended)
Steric Hindrance LowModerate to High
Proteolytic Resistance Low (Rapidly cleaved)Exceptionally High (Resilient to common peptidases)
Typical Serum Half-Life (t1/2) 1 - 3 hours (Sequence dependent)> 24 hours (Often > 48 hours)

References

  • NextSDS. "Fmoc-(S)-3-Amino-2-(tert-butoxymethyl)propanoic acid — Chemical Substance Information." Available at: [Link]

  • PubMed Central (PMC). "Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues." Available at: [Link]

  • PubMed. "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids." Available at: [Link]

  • PeptideChemistry. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid proper disposal procedures

Operational Guide: Handling and Disposal of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic Acid Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is an orthogonally protected synthetic amino acid utilized primarily i...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic Acid

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is an orthogonally protected synthetic amino acid utilized primarily in Solid-Phase Peptide Synthesis (SPPS)[1]. Because it relies on the standard Fmoc/tBu protection strategy, its operational handling and downstream disposal must be integrated into the broader SPPS waste management ecosystem[1]. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe handling, coupling, and compliant disposal of this compound.

Chemical Profiling & Hazard Causality

Before initiating any synthetic protocol, understanding the physicochemical properties of the reagent is essential. These properties dictate not only the reaction conditions but also the environmental impact and required disposal routing.

PropertyValue
Chemical Name Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
CAS Number 847153-42-8[2]
Molecular Formula C23H27NO5[2]
Molecular Weight ~397.47 g/mol
Primary Application Solid-Phase Peptide Synthesis (SPPS)[1]
Solubility Profile Soluble in DMF, NMP, DCM; Insoluble in aqueous buffers

Causality Check: Why is the solubility profile critical for disposal? Fmoc-protected amino acids are highly lipophilic. If liquid waste streams containing unreacted Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid are mixed with aqueous waste, the compound will rapidly precipitate. This precipitation can clog laboratory waste lines and complicate commercial incineration processes, leading to severe logistical failures and safety hazards.

SPPS Workflow & Waste Generation Nodes

To manage waste effectively, laboratories must identify the exact nodes where hazardous materials are generated. The following diagram illustrates the lifecycle of the Fmoc-amino acid during a standard coupling cycle and the specific waste streams produced.

SPPS_Waste_Routing A Fmoc-AA Powder Stock B Weighing & Prep A->B C Dissolution & Activation B->C W1 Solid Waste (Vials, PPE) B->W1 Contamination D SPPS Resin Coupling C->D W2 Halogenated Waste (DCM) C->W2 DCM Effluent E Fmoc Deprotection D->E W3 Non-Halogenated Waste (DMF) D->W3 DMF Effluent W4 Solid Resin Waste D->W4 Used Resin E->W3 DMF/Piperidine

Workflow of Fmoc-AA in SPPS highlighting critical waste segregation nodes.

Step-by-Step Disposal Protocols

Proper segregation at the point of generation is crucial for safe and compliant chemical waste management[3]. The following methodologies ensure high-efficiency coupling while preemptively sorting waste into EPA/RCRA-compliant categories.

Protocol A: Solid Waste Containment The proper disposal of this compound extends beyond the pure chemical to include all materials contaminated during its use[3].

  • Segregation: Do not mix solid Fmoc-amino acid waste with general laboratory trash.

  • Collection: Place all contaminated weighing paper, empty reagent vials, pipette tips, and used SPPS resin into a designated, leak-proof hazardous waste container[3].

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical descriptor (e.g., "Contains Fmoc-amino acid derivatives and residual organics")[3].

Protocol B: Liquid Waste Segregation (The Halogenated Rule) During the dissolution and coupling phases, solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are heavily utilized.

  • Halogenated Waste Routing: If DCM is used to dissolve the Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid, the resulting post-coupling effluent MUST be routed to a container explicitly labeled "Halogenated Organic Waste". Causality: Mixing halogenated solvents with non-halogenated streams drastically increases institutional disposal costs and violates environmental efficiency guidelines.

  • Non-Halogenated Waste Routing: Effluents consisting purely of DMF, N-Methyl-2-pyrrolidone (NMP), and coupling bases (like DIPEA) must be routed to a "Non-Halogenated Organic Waste" container.

  • Deprotection Effluent: During the subsequent Fmoc deprotection step, piperidine removes the Fmoc group, generating dibenzofulvene[1]. This byproduct immediately reacts with excess piperidine to form a bulky, highly lipophilic adduct. Because this adduct remains soluble in DMF, this specific effluent must also be captured in the non-halogenated organic waste stream.

Protocol C: Final Institutional Disposal

  • No Drain Disposal: Under no circumstances should any SPPS waste, including unreacted Fmoc-amino acids, be neutralized for down-the-drain disposal.

  • Regulatory Handoff: Contact your appropriate state hazardous waste regulatory agency or institutional Environmental Health and Safety (EHS) office to coordinate pickup[4]. Ensure that only registered service companies handle the final transport and incineration of these materials[4].

Self-Validating Safety Systems

To ensure the integrity of your laboratory's disposal process, implement the following self-validation checks:

  • Visual Effluent Inspection: Non-halogenated waste containing Fmoc deprotection byproducts (the dibenzofulvene-piperidine adduct) will often turn slightly yellow or orange over time. This visual cue validates that the deprotection was successful and confirms the presence of active amines in the waste stream. Keep these containers tightly sealed to prevent volatile organic compound (VOC) emissions.

  • Chemical Compatibility Check: Never mix acidic cleavage waste (e.g., 95% Trifluoroacetic acid used at the end of the SPPS cycle) with basic deprotection waste (piperidine/DMF) in the same container. Causality: Combining strong acids with strong bases without controlled, slow neutralization will cause a violent exothermic reaction, potentially leading to container rupture and hazardous exposure.

References

  • [2] FMoc-(R)-3-aMino-2-(tert-butoxyMethyl)propanoic acid. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpAecY3wtcB7yDJBeKbDXg-oPJTyux-GsWsdqDEwxEgixWOxkm5t5Y4457V0W3ouOMGBarttV84S7m0FEG9qvNK9HsdY2WMKYB7l9eTWOF_0I6flMm2Kxt3fNLEgaUJSgpLSPCH1W7IdwSbyCDyiEoZogGyJEkGwOUoZL5Z3rF65VtQwtqwGAVryI0d0hHAPwwavVqWTTp]

  • [3] Fmoc-Cys(Trt)-OH | 103213-32-7. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeQhIUsPXv19WuKML3sy0C8yNG2Y0kvDdVQmo9PIov0ZQJP3bkke0jWoU3KovrnFC36fEeSphZOHUi-GiQDxk9W7qBBOMWUA0qIazbLe9wNw1HkFG3-fsZbZkfnCXwNHXTxqoa]

  • [4] Synergy™ - Thermo Fisher Scientific. Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIYO_JNaTp5HpYYCF0gGLjNanLHoI6aRwUdHkY5gm0dcQaYao0Cytp5kzoG5lrXNcd75YlGL6hrk9klwPTKu2e_J-VAA45ZawjkTWPRco8nFSei8J5UhJlmGqeT5Cs0S7zFHOPWZCCK-SfHW0mnb-FyvdBNUwQa1GGaey5rZ1YbcWcWA==]

  • [1] Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtjbfQ1Bo0fYEtTbzESe22dheKg_zeIZAn3ZufoDUjDQLDqZ-swN6NTr8iGiykd0eVsxYZx2uoBXUzuyBMd0NLuDp6TU3RMZFOArzpOVNBvIUsLcQPGFlLb19Tlk-QtWc80-ZRue-YkflWdsobOujf8NWqlaRWzSbO]

Sources

Handling

Personal protective equipment for handling Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (CAS: 847153-42-8) is a specialized Fmoc-protected beta-amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS)[1]. While the Fmoc protectin...

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Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (CAS: 847153-42-8) is a specialized Fmoc-protected beta-amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS)[1]. While the Fmoc protecting group provides excellent stability and cleaner reaction profiles, the physical properties of the dry powder—combined with the aggressive solvents required for its solubilization—demand a rigorous, causality-driven approach to laboratory safety and handling.

As your trusted partner in scientific discovery, we provide this in-depth operational guide to ensure your laboratory maintains the highest standards of safety, compliance, and experimental integrity.

Hazard Assessment & The Causality of Protection

To safely handle this compound, researchers must understand the underlying physical and chemical mechanisms that dictate the required safety protocols:

  • Dry Powder Dynamics: Like many Fmoc-amino acids, this compound is a fine, lightweight powder. It is highly susceptible to static charge accumulation, which can cause sudden aerosolization or "jumping" of the powder during weighing[2]. Inhalation of these particulates can cause respiratory tract irritation, while dermal contact may lead to skin sensitization[3].

  • Solvent Incompatibility: SPPS protocols require solubilizing the amino acid in polar aprotic solvents, most commonly N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). This creates a critical safety juncture: standard nitrile gloves, while excellent for dry powder, offer less than one minute of breakthrough resistance against DMF and NMP[4]. NMP is a known reproductive toxin that can be rapidly absorbed through unprotected skin[5].

Core Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection (Dry Handling) Nitrile (Minimum 5-mil thickness)Provides an excellent barrier against dry Fmoc-amino acid powders, preventing dermal sensitization and irritation[3].
Hand Protection (Solvent Handling) Butyl Rubber or EVOH LaminateNitrile provides <1 minute of breakthrough resistance to SPPS solvents like DMF/NMP[4]. Butyl rubber is mandatory to prevent transdermal solvent absorption[5].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects ocular mucosa from airborne fine particulates during weighing and solvent splashes during the dissolution phase[3].
Respiratory Protection N95/P100 Particulate RespiratorRequired if handling outside a fume hood to mitigate the inhalation risk of fine, easily aerosolized organic powders[6].
Body Protection Flame-Resistant (FR) Lab CoatPrevents the accumulation of static charge (which attracts powder) and protects against chemical spills[2].

Operational Plan: Step-by-Step Handling Workflow

Phase 1: Pre-Weighing & Environmental Setup
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm)[3].

  • Isolate the Workspace: Clear the area of incompatible materials, specifically strong oxidizing agents, to prevent hazardous secondary reactions[3].

Phase 2: Weighing Protocol (Dry Handling)
  • Don Dry-Phase PPE: Equip standard nitrile gloves, chemical splash goggles, and an FR lab coat.

  • Apply Static Mitigation: Use an anti-static ionizer bar or zero-stat gun on the weighing boat and metal spatula.

    • Causality: Fmoc-amino acids are highly prone to static dispersion. Neutralizing the electrostatic charge prevents the fine powder from "jumping" or aerosolizing into the ambient air, ensuring accurate mass transfer and eliminating inhalation exposure[2].

  • Transfer Material: Gently transfer the required mass of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid into the vessel using a slow, deliberate motion.

Phase 3: Solubilization (Wet Handling)
  • CRITICAL GLOVE EXCHANGE: Before opening any solvent bottles, remove nitrile gloves and don Butyl rubber or EVOH laminate gloves.

    • Causality: Nitrile degrades almost instantly upon contact with DMF or NMP[4]. NMP is a known reproductive toxin that absorbs rapidly through unprotected skin[5].

  • Introduce Solvent: Slowly add the solvent (e.g., DMF, NMP, or a coupling cocktail) down the interior side of the reaction vessel.

    • Causality: Slow, wall-guided addition prevents the rapid displacement of air from the bottom of the vessel, which would otherwise aerosolize the dry powder[2].

  • Dissolution: Seal the vessel and agitate gently until complete dissolution is achieved before transferring to the SPPS reactor.

Spill Response and Disposal Plan

Spill Response
  • Minor Dry Spill: Do not dry sweep. Use a solvent-dampened absorbent pad (using water or a compatible solvent) to gently wipe up the powder.

    • Causality: Dry sweeping generates airborne dust, increasing inhalation risk and spreading contamination outside the primary spill zone[7].

  • Major Spill: Evacuate the immediate area. Don a particulate respirator (N95/P100) and full protective suit. Use non-sparking tools to shovel the material into a dedicated, sealable hazardous waste container[3].

Compliant Disposal
  • Solid Waste: Unused powder, contaminated weighing boats, and used nitrile gloves must be placed in a sealed container labeled "Hazardous Organic Solid Waste"[8].

  • Liquid Waste: Solutions containing DMF/NMP and the Fmoc-amino acid must be disposed of in a designated "Non-Halogenated Organic Solvent Waste" carboy. Ensure the container is kept tightly closed and stored in a well-ventilated area away from heat sources[9].

Process Visualization

G Start Phase 1: PPE Donning (Nitrile, Goggles, FR Coat) Hood Phase 2: Engineering Controls (Fume Hood Setup: 80-100 fpm) Start->Hood Static Phase 3: Static Mitigation (Ionizer Bar / Zero-stat Gun) Hood->Static Weighing Phase 4: Dry Powder Weighing (Minimize Aerosolization) Static->Weighing GloveSwitch CRITICAL INTERVENTION Switch to Butyl Rubber Gloves Weighing->GloveSwitch Solvation Phase 5: Solubilization (Introduction of DMF/NMP) GloveSwitch->Solvation Reactor Phase 6: Transfer to SPPS Reaction Vessel Solvation->Reactor Waste Phase 7: Waste Segregation & Compliant Disposal Reactor->Waste

Workflow for handling Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid in SPPS.

References[1] FMoc-(R)-3-aMino-2-(tert-butoxyMethyl)propanoic acid Chemical Substance Information. NextSDS. Verify Source[3] MSDS LSP322 Fmoc-AEEA.pdf - Safety Data Sheet. Peptide.com. Verify Source[9] FMOC Reagent - SAFETY DATA SHEET. Agilent. Verify Source[6] MSDS LSP320 - Safety Data Sheet. Peptide.com. Verify Source[7] SAFETY DATA SHEET 20 Amino Acid Kit. Amazon AWS. Verify Source[8] SAFETY DATA SHEET (August 10 2021). SafeColleges SDS. Verify Source[2] Fmoc-Arg-OH.HCl | 131669-11-9. Benchchem. Verify Source[4] Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. Verify Source[5] N-Methylpyrrolidone (NMP) Proposition 65 Warnings. California Office of Environmental Health Hazard Assessment (OEHHA).Verify Source

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
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Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
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